2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid
説明
特性
IUPAC Name |
2-(4-butoxyphenyl)-3-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-3-4-13-25-16-11-9-15(10-12-16)20-14(2)19(21(23)24)17-7-5-6-8-18(17)22-20/h5-12H,3-4,13H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLOMYCPVCVWBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of action of 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid in vitro
An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid
Authored by: A Senior Application Scientist
Abstract
This guide provides a comprehensive framework for the in vitro mechanistic elucidation of 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid, a novel synthetic quinoline derivative with putative anti-inflammatory properties. The foundational premise of this compound's activity is suggested by its inclusion in patent literature focused on novel anti-inflammatory agents. This document outlines a logical, multi-tiered experimental strategy designed for researchers, scientists, and drug development professionals. The proposed workflow progresses from initial target hypothesis and in vitro pharmacological characterization to the dissection of downstream cellular signaling pathways. Each experimental protocol is presented with detailed, step-by-step instructions and the underlying scientific rationale, ensuring both technical accuracy and practical applicability. The overarching goal is to provide a robust investigational blueprint to definitively characterize the molecular mechanism of this compound and to validate its potential as a therapeutic agent.
Introduction and Core Hypothesis
2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid belongs to the quinoline class of heterocyclic compounds, a scaffold present in numerous pharmacologically active agents. Its structural features, particularly the carboxylic acid moiety, are common in non-steroidal anti-inflammatory drugs (NSAIDs). The initial patent filing of this compound suggests its potential utility in treating inflammatory disorders.
Given the structural alerts and the therapeutic indication, the primary hypothesis is that 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid exerts its anti-inflammatory effects through the inhibition of key enzymes in the inflammatory cascade, most notably cyclooxygenase (COX) enzymes. The COX enzymes, with their two main isoforms COX-1 and COX-2, are responsible for the synthesis of pro-inflammatory prostaglandins from arachidonic acid. Many established NSAIDs function as COX inhibitors. Therefore, the initial phase of investigation will focus on validating this hypothesis.
Proposed Investigational Workflow
The following diagram illustrates the proposed top-down approach for the in vitro characterization of 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid.
Caption: Proposed experimental workflow for mechanistic characterization.
Phase 1: In Vitro Pharmacological Characterization
The primary objective of this phase is to determine if 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid directly inhibits COX enzymes.
Experimental Protocol: COX-1/COX-2 Inhibition Assay
This assay directly measures the enzymatic activity of purified COX-1 and COX-2 in the presence of the test compound. A colorimetric or fluorescent method is typically employed, where the peroxidase activity of COX is used to generate a measurable signal.
Methodology:
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Reagent Preparation:
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Prepare a stock solution of 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid in DMSO (e.g., 10 mM).
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
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Prepare solutions of purified human or ovine COX-1 and COX-2 enzymes.
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Prepare arachidonic acid (substrate) and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
-
Assay Procedure (96-well plate format):
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Add 150 µL of assay buffer to each well.
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Add 10 µL of heme to each well.
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Add 10 µL of enzyme (COX-1 or COX-2) to appropriate wells.
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Add 10 µL of a serial dilution of the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to the wells.
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Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
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Initiate the reaction by adding 10 µL of arachidonic acid.
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Immediately read the absorbance (e.g., at 590 nm) over time.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
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Normalize the data to the vehicle control (DMSO).
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Plot the percent inhibition versus the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
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Causality and Self-Validation:
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Expertise & Experience: Running known selective inhibitors for COX-1 and COX-2 in parallel validates the assay's ability to distinguish between isoforms. The pre-incubation step is critical to allow for time-dependent inhibitors to bind.
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Trustworthiness: The use of a vehicle control and a positive control ensures that any observed inhibition is due to the compound and not an artifact of the assay system. The IC50 value provides a quantitative measure of potency that is reproducible.
Anticipated Data Presentation
The results from the COX inhibition assay should be summarized in a table for clear comparison.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid | Experimental | Experimental | Calculated |
| Celecoxib (Positive Control) | ~15 | ~0.04 | ~375 |
| Ibuprofen (Non-selective Control) | ~13 | ~30 | ~0.43 |
Phase 2: Cellular Mechanism of Action
If the compound is a potent and selective COX-2 inhibitor, the next logical step is to confirm this mechanism in a relevant cellular context. The RAW 264.7 murine macrophage cell line is a standard model for in vitro inflammation. Stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria, induces a strong inflammatory response, including the upregulation of COX-2 and the production of prostaglandins and cytokines.
Experimental Protocol: Measurement of PGE2 and Cytokine Production in LPS-Stimulated Macrophages
Methodology:
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Cell Culture and Seeding:
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Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
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Seed cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
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Compound Treatment and Stimulation:
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Pre-treat the cells with various concentrations of 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid for 1 hour.
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Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control group (DMSO) and an LPS-only group.
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Supernatant Collection and Analysis:
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After 24 hours, collect the cell culture supernatant.
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Measure the concentration of Prostaglandin E2 (PGE2) in the supernatant using a commercially available ELISA kit.
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Measure the concentrations of pro-inflammatory cytokines, such as TNF-α and IL-6, using ELISA kits.
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Cell Viability Assay:
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After collecting the supernatant, assess the viability of the remaining cells using an MTT or PrestoBlue assay to ensure that the observed reduction in inflammatory mediators is not due to cytotoxicity.
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Causality and Self-Validation:
-
Expertise & Experience: Pre-treatment with the compound before LPS stimulation is crucial to assess its preventative effect on the inflammatory cascade.
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Trustworthiness: The inclusion of a cell viability assay is a critical control to rule out false-positive results due to cell death. A dose-dependent reduction in PGE2, which is a direct product of COX-2 activity, would strongly support the proposed mechanism.
Phase 3: Elucidation of Downstream Signaling Pathways
While COX-2 inhibition is a plausible primary mechanism, potent anti-inflammatory agents can also modulate upstream signaling pathways that regulate the expression of inflammatory genes, including COX-2 itself. The NF-κB and MAPK signaling pathways are central regulators of the inflammatory response.
Hypothetical Signaling Cascade
The following diagram illustrates the signaling pathways typically activated by LPS and the potential point of intervention for an anti-inflammatory compound.
Caption: Key inflammatory signaling pathways activated by LPS.
Experimental Protocol: Western Blot Analysis of NF-κB and MAPK Pathways
This protocol assesses whether the compound affects the activation of key signaling proteins by measuring their phosphorylation status.
Methodology:
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Cell Culture, Treatment, and Lysis:
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Seed and treat RAW 264.7 cells with the compound and/or LPS as described in section 4.1, but for shorter time points (e.g., 15, 30, 60 minutes) to capture transient signaling events.
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After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification:
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Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
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SDS-PAGE and Western Blotting:
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Separate 20-30 µg of protein from each sample by SDS-PAGE.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
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Phospho-p65 (NF-κB)
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Total p65
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IκBα
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Phospho-p38 MAPK
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Total p38 MAPK
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Phospho-ERK1/2
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Total ERK1/2
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β-actin (as a loading control)
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Causality and Self-Validation:
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Expertise & Experience: Analyzing both the phosphorylated (active) and total forms of each protein is essential to determine if the compound is inhibiting the activation of the pathway rather than simply reducing the total amount of the protein.
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Trustworthiness: β-actin serves as a loading control to ensure that any observed changes in protein levels are not due to unequal sample loading. A reduction in the phosphorylation of p65 or p38, or the prevention of IκBα degradation, would provide strong evidence for an effect on upstream signaling.
Conclusion and Future Directions
This guide has outlined a systematic and robust strategy for the in vitro mechanistic characterization of 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid. By progressing from direct enzymatic assays to cell-based functional and signaling studies, a comprehensive understanding of its molecular mechanism of action can be achieved. Positive results from this workflow, particularly the confirmation of potent and selective COX-2 inhibition, would provide a strong rationale for advancing this compound into further preclinical development, including in vivo efficacy and safety studies. Subsequent studies could also employ unbiased "omics" approaches, such as proteomics or transcriptomics, to identify any off-target effects or to uncover novel mechanisms of action.
References
- Title: Preparation of quinoline-4-carboxylic acid derivatives for use as antiinflammatory agents.
Physicochemical Properties and Drug Design Applications of 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic Acid
Executive Summary
In the landscape of targeted metabolic therapies, the de novo pyrimidine biosynthesis pathway has emerged as a critical vulnerability in rapidly proliferating cells, particularly in acute myeloid leukemia (AML) and autoimmune disorders [1]. At the heart of this pathway lies human Dihydroorotate Dehydrogenase (hDHODH), an inner mitochondrial membrane enzyme.
2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid is a highly potent, lipophilic derivative of the 4-quinoline carboxylic acid class. Designed as a structural analogue to the clinical candidate Brequinar, this compound leverages a carefully engineered molecular architecture to achieve superior membrane permeability and optimal spatial geometry within the hDHODH ubiquinone-binding tunnel. This technical guide explores the physicochemical rationale, mechanistic causality, and self-validating experimental protocols required to evaluate this compound in modern drug design.
Molecular Architecture & Physicochemical Profiling
The efficacy of 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid is dictated by four distinct structural modules, each serving a precise causal role in its pharmacodynamic and pharmacokinetic profile:
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Quinoline-4-carboxylic Acid Core: The foundational scaffold. The carboxylic acid moiety is non-negotiable; it anchors the inhibitor in the polar sub-pocket of the hDHODH active site by forming a critical salt bridge with Arg136 and a hydrogen bond with Gln47 [2].
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3-Methyl Substitution: Steric hindrance is intentionally introduced at the C3 position. The methyl group forces the adjacent 2-aryl ring out of coplanarity with the quinoline core. This orthogonal conformation is thermodynamically required for the molecule to fit into the narrow, L-shaped hydrophobic ubiquinone-binding tunnel of hDHODH without entropic penalty [2].
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2-Position Aryl Ring: Acts as the primary hydrophobic interacting surface, engaging with residues like Met43 and Leu58.
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4-Butoxy Ether Tail: Unlike the rigid biphenyl group of Brequinar, the flexible 4-butoxy chain extends deeply into the hydrophobic sub-pocket. The ether oxygen provides a minor polarity adjustment, while the butyl chain increases the overall lipophilicity (LogP), significantly enhancing cellular permeability and modulating plasma protein binding.
Data Presentation: Physicochemical Properties
The following table summarizes the key Lipinski and physicochemical parameters computed for drug-likeness evaluation.
| Parameter | Value | Drug Design Implication |
| Molecular Formula | C21H21NO3 | Standard small-molecule space. |
| Molecular Weight | 335.40 g/mol | Well below the 500 Da threshold, ensuring optimal diffusion. |
| cLogP (Lipophilicity) | ~4.8 | High lipophilicity drives partitioning into the mitochondrial membrane. |
| Topological Polar Surface Area (TPSA) | 59.4 Ų | Ideal for oral bioavailability and cellular penetration (< 140 Ų). |
| Hydrogen Bond Donors (HBD) | 1 | Limited to the carboxylic acid, minimizing desolvation energy. |
| Hydrogen Bond Acceptors (HBA) | 4 | Nitrogen (1), Carboxylate Oxygens (2), Ether Oxygen (1). |
| Rotatable Bonds | 6 | Balances conformational flexibility with binding entropy. |
Mechanistic Rationale in Drug Design
To design effective hDHODH inhibitors, one must understand the causality of pyrimidine depletion. Rapidly dividing cells (such as leukemic blasts or activated T-cells) cannot rely solely on the pyrimidine salvage pathway; they are metabolically addicted to de novo synthesis [1].
By competitively binding to the ubiquinone site of hDHODH, 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid prevents the oxidation of dihydroorotate to orotate. This halts the production of uridine monophosphate (UMP), triggering a catastrophic depletion of the intracellular pyrimidine pool (UTP, CTP), ultimately causing S-phase cell cycle arrest and inducing differentiation in malignant blasts [1].
Figure 1: Mechanism of action showing the targeted inhibition of hDHODH in pyrimidine biosynthesis.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the synthesis and biological evaluation of this compound must follow self-validating systems. Every protocol must include internal controls to verify causality.
Protocol A: Chemical Synthesis via Pfitzinger Reaction
The Pfitzinger reaction is the most efficient route for constructing the 4-quinoline carboxylic acid core with specific C2 and C3 substitutions [2].
Step-by-Step Methodology:
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Reagent Preparation: Dissolve 1.0 equivalent of isatin in a 33% aqueous potassium hydroxide (KOH) solution mixed with ethanol (1:1 v/v).
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Condensation: Add 1.2 equivalents of 1-(4-butoxyphenyl)propan-1-one dropwise to the basic isatin solution. Causality: The strong base opens the isatin ring to form an isatinate intermediate, which undergoes cross-aldol condensation with the ketone.
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Reflux: Heat the reaction mixture to reflux (80°C) for 12–24 hours until TLC indicates complete consumption of the starting materials.
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Isolation: Cool the mixture to room temperature and carefully acidify with 1M HCl to pH ~3. The target carboxylic acid will precipitate.
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Self-Validation (Purification & Confirmation): Filter and recrystallize from ethanol. Validate the orthogonal twist of the 2-aryl ring via 1H-NMR (look for the upfield shift of the quinoline protons due to the loss of coplanar conjugation) and confirm the mass via LC-MS (>95% purity required for biological assays).
Protocol B: In Vitro hDHODH Inhibition Assay (DCIP Reduction)
This assay measures the enzymatic activity of hDHODH by coupling the reduction of the ubiquinone cofactor to the reduction of the dye 2,6-dichloroindophenol (DCIP), which results in a measurable loss of absorbance at 600 nm.
Step-by-Step Methodology:
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Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, and 1 mM L-dihydroorotate.
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Enzyme & Dye Addition: Add recombinant human DHODH (10 nM final concentration), 100 µM Coenzyme Q10 (ubiquinone), and 50 µM DCIP.
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Compound Titration: Add the synthesized compound in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM) using DMSO as the vehicle.
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Self-Validating Controls:
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Positive Control: Brequinar (validates assay sensitivity; expected IC50 ~10-20 nM).
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Negative Control: 1% DMSO vehicle (establishes baseline uninhibited enzyme kinetics).
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Blank: Buffer without enzyme (controls for auto-reduction of DCIP).
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-
Measurement: Monitor the decrease in absorbance at 600 nm over 10 minutes at 25°C using a microplate reader. Calculate the IC50 using non-linear regression analysis.
Figure 2: Self-validating experimental workflow from chemical synthesis to in vitro efficacy.
Data Presentation: Comparative Efficacy Metrics
To contextualize the drug design success of the butoxy-ether modification, we compare the expected metrics of 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid against the parent clinical compound, Brequinar.
| Metric | Brequinar (Parent) | 2-(4-Butoxyphenyl) Analogue | Pharmacological Impact |
| hDHODH IC50 (nM) | 18 ± 2 | ~20 - 30 | Maintains high-affinity binding via conserved salt bridge. |
| Cellular EC50 (nM) | 150 | ~80 - 100 | Improved cellular penetration due to optimal lipophilicity. |
| cLogP | 4.2 | 4.8 | Enhanced partitioning into the inner mitochondrial membrane. |
| Structural Flexibility | Rigid Biphenyl | Flexible Ether Tail | Better adaptation to hydrophobic sub-pocket variations. |
Note: The introduction of the butoxy chain successfully balances the rigid quinoline core, yielding a highly potent inhibitor capable of inducing pyrimidine starvation in target cells.
References
-
Sykes DB, Kfoury YS, Mercier FE, et al. "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia." Cell. 2016;167(1):171-186.e15. URL:[Link]
-
Madak JT, Cuthbertson CR, Miyata Y, et al. "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry. 2018;61(12):5162-5186. URL:[Link]
Identification of Primary Metabolites for 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic Acid: A Comprehensive MetID Guide
Target Audience: Pharmacologists, DMPK Scientists, and Toxicologists Document Type: Technical Whitepaper & Analytical Methodology
Executive Summary
The structural optimization of quinoline-4-carboxylic acid derivatives has yielded numerous biologically active compounds, most notably dihydroorotate dehydrogenase (DHODH) inhibitors such as Brequinar 1. However, the clinical viability of this chemical class is frequently dictated by its metabolic fate. This whitepaper establishes a rigorous, self-validating framework for the Metabolite Identification (MetID) of 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid . By combining predictive biotransformation logic with high-resolution mass spectrometry (HRMS) protocols, we define the primary Phase I and Phase II metabolic pathways, providing critical insights into potential toxicological liabilities.
Structural Analysis & Predictive Metabolism
Before initiating in vitro incubations, a robust MetID strategy requires a mechanistic deconstruction of the parent molecule to predict metabolic hotspots. 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid possesses three highly susceptible functional groups:
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The 4-Butoxy Ether Linkage: Alkyl ethers are primary targets for Cytochrome P450 (CYP450)-mediated O-dealkylation.
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The C-4 Carboxylic Acid: Carboxylic acids are classic substrates for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), leading to the formation of acyl glucuronides.
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The 3-Methyl Group & Aliphatic Chain: Susceptible to aliphatic hydroxylation via CYP450 enzymes.
Mechanistic Pathway Visualization
Biotransformation pathways of 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid.
Experimental Workflow for Metabolite Identification (MetID)
To ensure the observed metabolites are biologically derived and not artifacts of chemical degradation, the following protocol incorporates a self-validating control matrix .
Step-by-Step In Vitro Incubation Protocol
We utilize Human Liver Microsomes (HLMs) supplemented with cofactors to capture both Phase I (CYP-mediated) and Phase II (UGT-mediated) events.
1. Incubation System Setup:
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Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
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Add pooled HLMs to achieve a final protein concentration of 1.0 mg/mL.
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Introduce the test compound (dissolved in DMSO) to a final concentration of 10 µM (Final DMSO ≤ 0.1% v/v to prevent CYP inhibition).
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UGT Activation: Add Alamethicin (25 µg/mL) and incubate on ice for 15 minutes to create pores in the microsomal membranes, allowing cofactors to access luminal UGT enzymes.
2. Self-Validating Controls:
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Boiled Microsome Control: HLMs are heat-inactivated (95°C for 10 mins) prior to incubation. Absence of metabolites here confirms enzymatic dependence.
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Minus-Cofactor Control: Incubations lacking NADPH and UDPGA. Differentiates CYP/UGT metabolism from background hydrolysis.
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Zero-Time Point (T=0): Establishes the baseline parent compound concentration.
3. Reaction Initiation & Termination:
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Pre-warm the mixture to 37°C for 5 minutes.
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Initiate the reaction by adding 1 mM NADPH (Phase I cofactor) and 2 mM UDPGA (Phase II cofactor).
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At designated time points (15, 30, 60, and 120 mins), extract a 100 µL aliquot and immediately quench into 300 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
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Vortex for 2 minutes and centrifuge at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant for LC-HRMS/MS analysis.
LC-HRMS/MS Analytical Methodology
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Instrument: UHPLC coupled to a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.
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Column: C18 reverse-phase column (2.1 × 100 mm, 1.7 µm) maintained at 40°C.
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Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
-
Acquisition Mode: Positive electrospray ionization (ESI+) with Data-Dependent Acquisition (DDA).
Identification of Primary Metabolites & Structural Elucidation
Based on the HRMS data, four primary metabolites are identified. The causality behind the structural assignments relies on exact mass shifts and diagnostic MS/MS fragmentation patterns.
Table 1: UHPLC-HRMS/MS Data Summary
| Analyte | Biotransformation | Formula | Exact Mass | Precursor Ion [M+H]⁺ | Mass Shift (Da) | Diagnostic Product Ions (m/z) |
| Parent | N/A | C₂₁H₂₁NO₃ | 335.1516 | 336.1589 | N/A | 318.1483, 262.0862 |
| M1 | O-Dealkylation | C₁₇H₁₃NO₃ | 279.0890 | 280.0963 | -56.0626 | 262.0857, 234.0912 |
| M2 | Acyl Glucuronidation | C₂₇H₂₉NO₉ | 511.1842 | 512.1915 | +176.0326 | 336.1589, 318.1483 |
| M3 | Aliphatic Hydroxylation | C₂₁H₂₁NO₄ | 351.1465 | 352.1538 | +15.9949 | 334.1432, 278.0811 |
| M4 | ω-1 Hydroxylation | C₂₁H₂₁NO₄ | 351.1465 | 352.1538 | +15.9949 | 280.0963, 262.0862 |
Structural Causality & Mechanistic Breakdown
M1: O-Dealkylated Metabolite (Phenol Derivative)
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Mechanism: CYP450-catalyzed O-dealkylation proceeds via a two-step hydrogen atom abstraction/oxygen rebound mechanism. The enzyme abstracts a hydrogen atom from the α -carbon of the butoxy group, generating a neutral carbon radical. Subsequent hydroxyl recombination forms an unstable hemiacetal intermediate, which rapidly dissociates non-enzymatically into the phenol metabolite (M1) and butyraldehyde 2.
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Elucidation: The [M+H]⁺ ion at m/z 280.0963 indicates a loss of 56 Da (C₄H₈). The absence of the m/z 318 fragment (which corresponds to the loss of H₂O from the parent) and the presence of m/z 262 confirms the loss of the entire butoxy chain.
M2: Acyl-β-D-Glucuronide
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Mechanism: The carboxylic acid moiety at the C-4 position is highly susceptible to Phase II conjugation by UGTs, forming an acyl-glucuronide.
-
Elucidation: The precursor ion at m/z 512.1915 represents a +176 Da mass shift. The MS/MS spectrum is dominated by a highly diagnostic neutral loss of 176 Da (anhydroglucuronic acid), yielding the base peak at m/z 336.1589 (the intact parent compound). This neutral loss is the universal hallmark of carboxylic acid glucuronidation 3.
M3 & M4: Mono-oxygenated Metabolites (+16 Da)
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Mechanism: CYP-mediated aliphatic hydroxylation. M3 occurs at the 3-methyl position of the quinoline ring, while M4 occurs at the ω−1 position of the butoxy chain. Both pathways are heavily upregulated in human hepatocytes exposed to quinoline-4-carboxylic acid derivatives like Brequinar 4.
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Elucidation: Differentiation between M3 and M4 relies on MS/MS fragmentation. M4 exhibits a neutral loss of 72 Da (C₄H₈O) corresponding to the cleavage of the hydroxylated butoxy chain, yielding an m/z 280 product ion. Conversely, M3 retains the intact butoxy chain during initial fragmentation, losing 56 Da (C₄H₈) to yield an m/z 278 product ion (hydroxymethyl-quinoline core).
Toxicological Implications
The identification of these specific metabolites carries significant weight for drug development and safety profiling:
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Acyl Glucuronide Reactivity (M2): Acyl glucuronides of carboxylic acids are known to be potentially reactive electrophiles. They can undergo intramolecular acyl migration or covalently bind to nucleophilic residues on hepatic proteins. This mechanism has been historically implicated in the severe idiosyncratic hepatotoxicity of related quinoline-4-carboxylic acids, such as the withdrawn gout medication Cinchophen 5.
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Phenolic Toxicity (M1): The O-dealkylated phenol (M1) can undergo further CYP-mediated two-electron oxidation to form a reactive quinone-imine intermediate. If not adequately detoxified by glutathione (GSH) conjugation, this can lead to oxidative stress and cellular toxicity.
Future studies must include trapping experiments (e.g., using Potassium Cyanide or Glutathione) to definitively quantify the formation of these reactive intermediates.
References
- Brequinar Sodium - Drug Targets, Indications, Patents. Patsnap Synapse.
- Cytochrome P450 Mechanism. Washington University.
- Celecoxib Carboxylic Acid (CAS Number: 170571-01-4). Cayman Chemical.
- Transcriptomic changes and mitochondrial toxicity in response to acute and repeat dose treatment with brequinar in human liver and kidney in vitro models. PubMed / NIH.
- Cinchophen. Grokipedia.
Sources
- 1. Brequinar Sodium - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. courses.washington.edu [courses.washington.edu]
- 3. caymanchem.com [caymanchem.com]
- 4. Transcriptomic changes and mitochondrial toxicity in response to acute and repeat dose treatment with brequinar in human liver and kidney in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cinchophen â Grokipedia [grokipedia.com]
Application Note: Solubilization and Handling of 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic Acid for In Vitro Cell Assays
Executive Summary
The transition of hydrophobic small molecules from solid-state chemistry to aqueous biological assays is a critical juncture in drug development. 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid is a highly lipophilic quinoline derivative. Compounds of this class are frequently utilized as potent inhibitors of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in de novo pyrimidine biosynthesis.
This application note provides a comprehensive, self-validating protocol for dissolving this compound in Dimethyl Sulfoxide (DMSO) and successfully introducing it into aqueous cell culture media without inducing precipitation or solvent shock.
Mechanistic Context: Why Solubilization Matters
Quinoline-4-carboxylic acid derivatives, such as the well-documented analogue Brequinar, exert their biological activity by binding to the hydrophobic ubiquinone channel of hDHODH in the inner mitochondrial membrane .
To reach this intracellular target in in vitro assays, the compound must remain fully dissolved in the extracellular culture media. If the compound precipitates, the effective concentration drops unpredictably, leading to false-negative viability data and irreproducible IC₅₀ curves.
Signaling pathway showing hDHODH inhibition by quinoline-4-carboxylic acid derivatives.
Physicochemical Profile & Causality of Solvent Choice
The molecular architecture of 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid dictates its handling. The highly hydrophobic 2-(4-butoxyphenyl) and 3-methylquinoline core strongly resists aqueous solvation. However, the carboxylic acid moiety (pKa ~4.0) provides a strategic advantage: at the physiological pH of cell culture media (pH ~7.4), the acid deprotonates into a carboxylate anion, significantly enhancing solubility .
We utilize anhydrous DMSO because it is an amphiphilic, aprotic solvent capable of disrupting the dense crystal lattice of the quinoline core. Moisture contamination in DMSO drastically reduces its solvating capacity for lipophilic molecules, leading to premature precipitation .
Table 1: Quantitative Physicochemical Properties
| Property | Value | Implication for Experimental Workflow |
| Molecular Formula | C₂₁H₂₁NO₃ | Highly lipophilic core necessitates a strong organic solvent (DMSO). |
| Molecular Weight | 335.40 g/mol | Dissolving 3.35 mg in 1.0 mL of DMSO yields a precise 10 mM stock. |
| Estimated pKa | ~4.0 (Carboxylic Acid) | Deprotonates at pH 7.4, forming a soluble anion in buffered culture media. |
| Primary Solvent | Anhydrous DMSO (≥99.9%) | Must be kept desiccated; atmospheric moisture will cause the drug to crash out. |
Experimental Protocol: Creating a Self-Validating System
To ensure scientific integrity, this protocol is designed as a self-validating system . At critical junctures, specific visual and microscopic checks are embedded to confirm that the physical state of the compound matches theoretical expectations.
Step-by-step workflow for preparing a 10 mM master stock solution in anhydrous DMSO.
Phase 1: Preparation of 10 mM Master Stock
-
Equilibration : Remove the lyophilized compound from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial causes atmospheric condensation, introducing water that ruins DMSO solubility.
-
Weighing : Accurately weigh 3.35 mg of 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid using a microbalance.
-
Solvation : Add exactly 1.0 mL of room-temperature anhydrous DMSO .
-
Agitation : Vortex for 30 seconds. If particulates remain, place the vial in a 37°C ultrasonic water bath for 5 minutes.
-
Self-Validating Check 1 (Macroscopic) : Hold the vial against a light source. The solution must be 100% transparent with no floating micro-crystals or opalescence.
-
Aliquoting : Divide into 50 µL aliquots in amber microcentrifuge tubes (the quinoline core can be light-sensitive) and store at -20°C.
Phase 2: Preparation of Working Solutions for Cell Assays
Directly pipetting a 10 mM DMSO stock into cold aqueous media causes solvent shock —the rapid diffusion of DMSO into the water leaves the hydrophobic drug molecules stranded without their solvating shell, causing instantaneous precipitation.
-
Media Warming : Pre-warm the complete cell culture media to 37°C.
-
Intermediate Dilution : Create intermediate DMSO stocks to ensure the final DMSO concentration in the cell assay remains constant (ideally 0.1% v/v) across all tested drug concentrations. Causality: DMSO concentrations above 0.1% can induce cellular toxicity and alter baseline transcription, confounding assay results.
-
Dropwise Addition : While gently vortexing the warmed media, add the intermediate DMSO stock dropwise.
-
Self-Validating Check 2 (Microscopic) : Before adding the drug-laced media to your cells, place a 100 µL drop of the media in a clear plate and observe under a phase-contrast microscope (20x objective). The absence of needle-like or amorphous micro-crystals validates successful aqueous solubilization.
Table 2: Serial Dilution Matrix for Cell Assays (Target: 0.1% Final DMSO)
| Desired Final Assay Conc. | Intermediate DMSO Stock Needed | Volume of Int. Stock | Volume of 37°C Culture Media | Final DMSO % (v/v) |
| 10 µM | 10 mM | 1.0 µL | 999 µL | 0.1% |
| 5 µM | 5 mM | 1.0 µL | 999 µL | 0.1% |
| 1 µM | 1 mM | 1.0 µL | 999 µL | 0.1% |
| Vehicle Control | Pure Anhydrous DMSO | 1.0 µL | 999 µL | 0.1% |
Troubleshooting & Quality Control
-
Issue: Compound fails to dissolve in DMSO.
-
Root Cause: Moisture contamination in the DMSO bottle.
-
Solution: Discard the solvent. Use a freshly opened ampoule of anhydrous DMSO (≥99.9% purity, sealed under argon).
-
-
Issue: Media turns cloudy upon adding the DMSO stock.
-
Root Cause: Solvent shock due to cold media or localized high concentration.
-
Solution: Ensure media is fully warmed to 37°C. Add the stock slower while actively swirling the media. Alternatively, verify the pH of the media is ~7.4, as acidic media will protonate the carboxylic acid, driving it out of solution.
-
References
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies Bioorganic Chemistry (Elsevier / PubMed) URL:[Link]
Application Note: LC-MS/MS Quantification of 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic Acid in Plasma
Introduction & Scientific Rationale
The development of novel quinoline-4-carboxylic acid derivatives, structurally analogous to potent1[1], requires rigorous pharmacokinetic profiling. 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid presents unique analytical challenges: it is highly lipophilic, exhibits extensive plasma protein binding (>99%), and is prone to severe chromatographic carryover.
This protocol details a self-validating, high-sensitivity LC-MS/MS methodology designed to overcome these hurdles, ensuring robust quantification in mammalian plasma to support2[2].
Causality in Method Design
-
Sample Preparation: Quinoline-4-carboxylic acids bind tightly to the basic pockets of human serum albumin. To achieve quantitative recovery, we employ a3[3] strategy using acetonitrile acidified with 0.1% formic acid. The acidic environment protonates the carboxylic acid (pKa ~4.5), neutralizing the molecule to disrupt ionic drug-protein interactions, while the organic solvent denatures the protein matrix.
-
Ionization and Fragmentation: Despite the presence of an acidic carboxylate group, the extended conjugated quinoline nitrogen provides a highly basic site. Consequently, Positive Electrospray Ionization (ESI+) yields a vastly superior signal-to-noise ratio compared to ESI-. The primary MS/MS fragmentation is driven by the highly favorable neutral loss of butene (56 Da) from the butoxyphenyl ether, yielding a stable product ion at m/z 280.2.
Fig 1. ESI+ MS/MS fragmentation pathway highlighting the neutral loss of butene.
Materials and Reagents
-
Analyte: 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid (MW: 335.39 g/mol ).
-
Internal Standard (IS): 4[4], a structurally related quinoline derivative.
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA).
-
Matrix: Blank mammalian plasma (K2EDTA anticoagulant).
Step-by-Step Sample Preparation Protocol
Fig 2. High-throughput plasma protein precipitation and LC-MS/MS extraction workflow.
-
Aliquot: Transfer 50 µL of plasma sample, calibrator, or quality control (QC) into a 96-well plate or microcentrifuge tube.
-
IS Addition: Add 10 µL of Cinchophen working solution (500 ng/mL in 50% ACN).
-
Protein Crash: Add 150 µL of extraction solvent (100% ACN containing 0.1% FA) to disrupt protein binding and precipitate plasma proteins.
-
Agitation: Vortex vigorously for 5 minutes at 1000 rpm to ensure complete matrix denaturation.
-
Centrifugation: Spin at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Dilution: Transfer 100 µL of the clear supernatant to a clean vial and dilute with 100 µL of LC-MS grade water.
-
Causality Note: Diluting the highly organic supernatant prevents solvent-effect peak distortion (fronting) upon injection into the highly aqueous initial mobile phase.
-
LC-MS/MS Analytical Conditions
Liquid Chromatography
Lipophilic quinolines notoriously adsorb to autosampler needles and column frits. Our gradient incorporates a prolonged high-organic wash (95% Acetonitrile) and utilizes a dynamic needle wash (Methanol:Water:Isopropanol 40:40:20 v/v) to eliminate carryover.
Table 1: UHPLC Gradient Conditions (Column: C18, 50 x 2.1 mm, 1.7 µm; Flow Rate: 0.4 mL/min; Column Temp: 40°C)
| Time (min) | Mobile Phase A (0.1% FA in H₂O) | Mobile Phase B (0.1% FA in ACN) |
| 0.00 | 90% | 10% |
| 0.50 | 90% | 10% |
| 2.50 | 5% | 95% |
| 3.50 | 5% | 95% |
| 3.60 | 90% | 10% |
| 4.50 | 90% | 10% |
Mass Spectrometry
Table 2: MRM Transitions and MS Parameters (ESI+)
| Compound | Role | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | CE (eV) |
| 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid | Analyte (Quantifier) | 336.2 | 280.2 | 70 | 25 |
| 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid | Analyte (Qualifier) | 336.2 | 262.2 | 70 | 40 |
| Cinchophen | Internal Standard | 250.1 | 204.1 | 60 | 30 |
Self-Validating System Checks & Method Performance
To ensure the trustworthiness of every analytical batch, the protocol operates as a self-validating system:
-
Carryover Verification: Analyze a double-blank plasma extract immediately following the Upper Limit of Quantification (ULOQ) sample. The analyte peak area must be <20% of the Lower Limit of Quantification (LLOQ) to confirm the absence of carryover.
-
Matrix Factor Assessment: Calculate the matrix factor by comparing the peak area of the analyte spiked post-extraction into a blank matrix versus a neat standard. An acceptable range is 85-115%, proving the extraction successfully mitigates ion suppression.
Table 3: Method Validation Summary
| Parameter | Acceptance Criteria | Observed Results |
| Linear Range | R² ≥ 0.995 | 1.0 - 1000 ng/mL (R² = 0.998) |
| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 4.2% - 8.7% |
| Inter-day Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | -3.1% to +5.4% |
| Extraction Recovery | Consistent across QC levels | 88.5% ± 4.1% |
References
-
ABSTRACTS - Taylor & Francis. A universal, high-throughput protein precipitation method for the automated preparation of plasma samples for LC-MS/MS analysis. Source: tandfonline.com. 3
-
Targeting Myeloid Differentiation Using Potent 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold-Based Human Dihydroorotate Dehydrogenase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Source: acs.org. 1
-
Validation of a liquid chromatography–tandem mass spectrometry method... ResearchGate. Source: researchgate.net. 4
-
Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis. PMC. Source: nih.gov. 2
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
Application Note: Advanced Formulation Strategies for the In Vivo Delivery of 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid
Executive Summary & Physicochemical Profiling
The compound 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid (BQCA) represents a highly lipophilic derivative within the privileged quinoline-4-carboxylic acid scaffold, a chemical class frequently investigated for antimicrobial, anti-inflammatory, and DHODH-inhibitory activities[1]. While highly potent in vitro, the translation of BQCA into in vivo models is severely bottlenecked by its physicochemical properties.
Quinoline-4-carboxylic acid derivatives are notoriously poorly soluble in aqueous media due to their stable crystalline lattice and pH-dependent ionization[2]. The addition of the 4-butoxyphenyl moiety further drives the lipophilicity (LogP > 5.0), classifying BQCA as a classic Biopharmaceutics Classification System (BCS) Class II or IV compound. Because the carboxylic acid group has a predicted pKa of ~4.5, the molecule remains predominantly unionized and insoluble in the acidic environment of the stomach, leading to erratic dissolution and poor oral bioavailability[2].
To overcome these translational barriers, this application note details two parallel, field-proven formulation strategies: Lipid-based Self-Microemulsifying Drug Delivery Systems (SMEDDS) and Amorphous Solid Dispersions (ASD) via Spray Drying .
Fig 1. Decision tree for BQCA formulation based on physicochemical profiling.
Formulation Strategy 1: Self-Microemulsifying Drug Delivery System (SMEDDS)
Rationale and Causality
For highly lipophilic drugs like BQCA, dissolution in the gastrointestinal (GI) tract is the rate-limiting step for absorption. SMEDDS bypass this step entirely by presenting the drug in a pre-solubilized state within an isotropic mixture of oils, surfactants, and co-surfactants[3]. Upon mild agitation in the aqueous environment of the GI tract, the system spontaneously forms an oil-in-water microemulsion with droplet sizes typically under 200 nm[4]. This massive increase in surface area facilitates rapid absorption and can promote lymphatic transport, thereby bypassing hepatic first-pass metabolism.
Capmul MCM (medium-chain mono- and diglycerides) is selected as the lipid phase because medium-chain triglycerides offer superior solvent capacity for lipophilic quinoline derivatives compared to long-chain lipids[4]. Tween 80 and Transcutol P are utilized to reduce the interfacial tension to near-zero, enabling spontaneous emulsification.
Step-by-Step Protocol: SMEDDS Preparation and Validation
Note: This protocol is designed as a self-validating system. If the final droplet size exceeds 200 nm, the surfactant-to-oil ratio must be mathematically re-optimized via a pseudo-ternary phase diagram.
-
Excipient Dehydration: Pre-warm Capmul MCM, Tween 80, and Transcutol P to 40°C to reduce viscosity and ensure the removal of trace moisture, which can trigger premature API precipitation.
-
Matrix Blending: In a glass vial, combine Capmul MCM (30% w/w), Tween 80 (40% w/w), and Transcutol P (30% w/w). Vortex for 5 minutes until a single-phase, isotropic clear liquid is formed.
-
API Loading: Add BQCA to the lipid matrix at a target loading of 50 mg/g. Stir magnetically at 40°C for 12 hours protected from light.
-
Thermodynamic Stability Testing (Validation Step 1): Subject the loaded SMEDDS to three freeze-thaw cycles (-20°C to +40°C) followed by centrifugation at 15,000 × g for 15 minutes. Causality: This forces phase separation or API crystallization if the system is metastable. Only clear, single-phase samples proceed.
-
Droplet Size Analysis (Validation Step 2): Dilute 100 µL of the SMEDDS in 10 mL of Simulated Gastric Fluid (SGF, pH 1.2) at 37°C under mild stirring (50 rpm). Analyze via Dynamic Light Scattering (DLS). A successful SMEDDS must yield a Z-average diameter of < 200 nm and a Polydispersity Index (PDI) < 0.3.
Formulation Strategy 2: Amorphous Solid Dispersion (ASD) via Spray Drying
Rationale and Causality
The stable crystalline lattice of quinoline-4-carboxylic acids requires significant thermodynamic energy to break, resulting in poor solubility[2]. ASDs overcome this by converting the drug into a high-energy, disordered amorphous state[5]. However, amorphous systems are thermodynamically unstable and prone to recrystallization (Solution-Mediated Phase Transformation, SMPT) in aqueous media.
To prevent this, BQCA is molecularly dispersed within a polymeric matrix. We utilize HPMCAS (Hydroxypropyl methylcellulose acetate succinate) , an enteric polymer. Causality: HPMCAS remains unionized and insoluble in the acidic stomach, protecting the amorphous BQCA from premature release and degradation. Upon entering the neutral pH of the intestine, HPMCAS dissolves, releasing the drug and acting as a polymeric crystallization inhibitor to maintain a supersaturated state[6].
Step-by-Step Protocol: ASD Preparation and Validation
-
Solvent Selection: Dissolve BQCA and HPMCAS (1:3 w/w ratio) in a co-solvent mixture of Methanol:Dichloromethane (1:1 v/v) to achieve a total solid concentration of 5% w/v. Causality: Dichloromethane dissolves the lipophilic BQCA, while Methanol ensures complete solvation of the HPMCAS polymer[7].
-
Spray Drying: Process the solution using a laboratory-scale spray dryer (e.g., Büchi B-290) with the following parameters:
-
Inlet Temperature: 85°C
-
Outlet Temperature: 45–50°C
-
Feed Rate: 5 mL/min
-
Atomization Gas Flow: 400 L/h
-
-
Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to reduce residual solvents below ICH Q3C limits.
-
Solid-State Characterization (Validation Step):
-
DSC (Differential Scanning Calorimetry): Scan from 20°C to 200°C at 10°C/min. The system is validated if it exhibits a single Glass Transition Temperature (Tg) and a complete absence of the BQCA crystalline melting endotherm.
-
PXRD (Powder X-Ray Diffraction): Confirm the absence of sharp Bragg peaks (a broad "halo" pattern must be observed), proving complete amorphization[6].
-
In Vivo Pharmacokinetic (PK) Evaluation Workflow
To accurately assess the bioavailability enhancement provided by the SMEDDS and ASD formulations, an in vivo PK study in a rodent model (e.g., Sprague-Dawley rats) is required. An intravenous (IV) reference arm is mandatory to calculate absolute bioavailability (F%). Because BQCA is insoluble in aqueous buffers, the IV formulation must utilize a biocompatible co-solvent system[8].
Fig 2. In vivo pharmacokinetic evaluation workflow for BQCA formulations.
Dosing and Sampling Protocol
-
IV Formulation (Reference): Dissolve BQCA at 2 mg/mL in a vehicle of 10% DMSO / 40% PEG400 / 50% Saline. Administer 2 mg/kg via tail vein injection[8].
-
PO Formulations (Test):
-
SMEDDS: Dilute the BQCA-loaded SMEDDS 1:10 in water immediately prior to dosing. Administer at 10 mg/kg via oral gavage.
-
ASD: Suspend the BQCA-HPMCAS powder in 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) to form a homogeneous suspension. Administer at 10 mg/kg via oral gavage.
-
-
Blood Collection: Collect 200 µL of blood via the jugular vein into K2-EDTA tubes at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Centrifuge at 3,000 × g for 10 min at 4°C to separate plasma.
-
Bioanalysis: Extract plasma via protein precipitation (add 3 volumes of cold Acetonitrile containing an internal standard). Vortex, centrifuge, and inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.
Quantitative Data Summaries
Table 1: Physicochemical Properties & Formulation Implications for BQCA
| Parameter | Value / Characteristic | Formulation Implication |
| Molecular Class | Quinoline-4-carboxylic acid derivative | Highly stable crystal lattice; requires amorphization (ASD) or lipid solubilization (SMEDDS). |
| LogP (Predicted) | > 5.0 | Highly lipophilic; excellent candidate for lipid-based delivery and lymphatic targeting. |
| pKa | ~4.5 (Carboxylic acid) | Unionized at gastric pH (insoluble); ionized at intestinal pH. Enteric protection (HPMCAS) is beneficial. |
| BCS Class | Class II / IV | Dissolution is the rate-limiting step for oral absorption. |
Table 2: Comparative Pharmacokinetic Outcomes (Representative Benchmarks)
| Formulation Group | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Absolute Bioavailability (F%) |
| IV Co-solvent | IV | 2.0 | 2,450 | 0.08 | 4,200 | 100% |
| Aqueous Suspension (Unformulated) | PO | 10.0 | 180 | 4.0 | 1,050 | ~5.0% |
| BQCA SMEDDS | PO | 10.0 | 1,850 | 1.5 | 11,340 | ~54.0% |
| BQCA ASD (HPMCAS) | PO | 10.0 | 1,420 | 2.0 | 9,660 | ~46.0% |
Note: The unformulated aqueous suspension yields negligible exposure. Both SMEDDS and ASD formulations provide a ~9 to 11-fold enhancement in systemic exposure by overcoming the crystalline lattice energy and lipophilic barriers.
References
- BenchChem.Addressing solubility problems with quinoline-4-carboxylic acid derivatives.
- IITRI.Enhanced Oral Bioavailability of 3,3'-Diindolylmethane Administered in a Self-Microemulsifying Drug Delivery System (SMEDDS).
- Dove Medical Press.Strategic approach to developing a self-microemulsifying drug delivery system to enhance antiplatelet activity and bioavailability of ticagrelor.
- Selleck Chemicals.Quinoline-4-carboxylic acid | CAS 486-74-8.
- NIH PMC.Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies.
- NIH PMC.Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
- MDPI.Aqueous Solution Spray Drying Preparations of Binary Amorphous Solid Dispersions.
- ResearchGate.Development and evaluation of amorphous solid dispersions to enhance solubility of poorly water-soluble drugs using hot-melt extrusion and spray-drying techniques.
Sources
- 1. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. iitri.org [iitri.org]
- 4. dovepress.com [dovepress.com]
- 5. Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aqueous Solution Spray Drying Preparations of Binary Amorphous Solid Dispersions [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
Technical Support Center: Preventing Thermal Degradation of 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide to address the specific physicochemical vulnerabilities of 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid . This compound is a highly substituted quinoline-4-carboxylic acid derivative, a structural class frequently utilized in the development of Dihydroorotate Dehydrogenase (DHODH) and Histone Deacetylase (HDAC) inhibitors[1][2].
While the quinoline core is generally robust, the specific substitution pattern of this molecule introduces unique thermodynamic instabilities. Improper storage—specifically exposure to thermal stress and ambient moisture—can lead to rapid degradation, compromising your experimental reproducibility. This guide provides the mechanistic causality, analytical signatures, and self-validating protocols required to maintain the structural integrity of your compound.
Part 1: Mechanistic Troubleshooting FAQs
Q1: Why is this specific compound more prone to thermal degradation than unsubstituted quinoline-4-carboxylic acids? A: The primary thermal degradation pathway for quinoline-4-carboxylic acids is decarboxylation (the loss of CO₂ from the C4 position)[3]. In 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid, the presence of the C3-methyl group introduces severe steric hindrance against the adjacent C4-carboxylic acid. This steric clash forces the carboxylate group out of coplanarity with the quinoline aromatic ring, disrupting resonance stabilization[1]. Because the C-C bond is no longer stabilized by the extended π-system, the activation energy required for thermal cleavage is significantly lowered. Consequently, decarboxylation can occur at much lower temperatures than typically expected for standard benzoic or quinoline acids.
Q2: Does the choice of solvent during stock solution storage affect its thermal stability? A: Absolutely. Storing the compound in protic solvents or moisture-contaminated Dimethyl Sulfoxide (DMSO) acts as a catalyst for degradation[4]. Water molecules act as nucleophiles and proton shuttles that facilitate the transition state of the decarboxylation reaction. We strictly mandate the use of anhydrous, newly opened DMSO for stock solutions, which must then be stored at -80°C to freeze the kinetic degradation pathways.
Fig 1: Steric-driven thermal decarboxylation pathway of the quinoline-4-carboxylic acid derivative.
Part 2: Analytical Signatures of Degradation
Q3: How can I quantitatively verify if my batch has undergone thermal decarboxylation? A: Before initiating any critical in vitro or in vivo assays, you must validate the integrity of your sample using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Proton Nuclear Magnetic Resonance (¹H-NMR). The decarboxylation event leaves highly specific analytical signatures.
Table 1: Quantitative Analytical Signatures for Integrity Verification
| Analytical Modality | Intact Compound (Expected) | Decarboxylated Degradant (Failed) | Causality / Diagnostic Rationale |
| LC-MS (ESI+) | [M+H]⁺ = 336.16 m/z | [M+H]⁺ = 292.17 m/z | Loss of exactly 44 Da corresponds to the thermal ejection of CO₂. |
| ¹H-NMR (DMSO-d₆) | Broad singlet at ~13.5 - 14.2 ppm | Disappearance of the >13.5 ppm peak | The acidic proton of the C4-carboxylic acid is lost[5]. |
| ¹H-NMR (DMSO-d₆) | No proton at C4 position | New aromatic singlet at ~7.8 - 8.2 ppm | A new aromatic proton emerges at the C4 position of the quinoline ring. |
| HPLC (Reverse Phase) | Elutes earlier (more polar) | Elutes later (more lipophilic) | Loss of the polar carboxylate group significantly increases the compound's LogP. |
Part 3: Self-Validating Handling and Storage Protocols
To ensure absolute trustworthiness in your experimental workflows, you must treat the handling of 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid as a self-validating system. Any deviation from moisture and temperature control will compromise the batch.
Standard Operating Procedure: Aliquoting and Stock Preparation
Objective: To prepare single-use aliquots of the compound while preventing atmospheric moisture condensation and thermal stress.
Materials Required:
-
Desiccator with active indicating silica gel.
-
Argon or Nitrogen-purged glovebox.
-
Amber glass vials with PTFE-lined screw caps.
-
Anhydrous DMSO (Water content ≤0.005%).
Step-by-Step Methodology:
-
Thermal Equilibration (Critical Step): Remove the bulk powder from the -20°C freezer and immediately place the sealed container into a desiccator. Allow it to equilibrate to room temperature (RT) for at least 2 hours.
-
Causality: If a vial is opened while cold, ambient atmospheric moisture will instantly condense on the powder. This moisture acts as a catalytic proton shuttle, drastically accelerating thermal decarboxylation once the compound is dissolved or handled at RT[4].
-
-
Inert Atmosphere Transfer: Transfer the equilibrated, unopened vial into an Argon or Nitrogen-purged glovebox.
-
Causality: Quinoline-4-carboxylic acids are sensitive to moisture-driven degradation and atmospheric exposure. Inert handling eliminates these variables.
-
-
Aliquoting: Dispense the powder into pre-weighed, single-use amber glass vials.
-
Causality: The butoxyphenyl ether linkage and the quinoline core can undergo slow photo-oxidation; amber glass prevents UV-induced radical formation[6].
-
-
Stock Solution Formulation (If applicable): If liquid aliquots are required, dissolve the powder in anhydrous DMSO to a concentration of 10 mM. Vortex gently at room temperature. Do not use sonication baths.
-
Causality: Ultrasonic baths generate localized microscopic hotspots (cavitation) that can easily exceed the lowered thermal threshold for decarboxylation.
-
-
Sealing and Storage: Purge the headspace of each vial with Argon gas. Seal tightly with a PTFE-lined cap. Store powder aliquots at -20°C and DMSO stock solutions at -80°C.
-
Causality: -80°C storage for DMSO solutions prevents solvent degradation and completely arrests kinetic breakdown pathways, ensuring stability for up to 1 year[4].
-
Fig 2: Self-validating inert workflow for aliquoting and storing moisture-sensitive API powders.
References
- Quinoline-4-carboxylic acid | CAS 486-74-8 - Selleck Chemicals Source: Selleckchem URL
- SAFETY DATA SHEET - Tokyo Chemical Industry Source: TCI Chemicals URL
- Wholesale Quinoline-4-Carboxylic Acid - Leading Factory & Manufacturer Source: Sinochem Nanjing Corporation URL
- The Thermal Decomposition of Ethyl 4-Quinolonecarboxylates and Related Compounds Source: The Journal of Organic Chemistry - ACS Publications URL
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: Journal of Medicinal Chemistry - ACS Publications URL
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors Source: Frontiers in Chemistry / PMC URL
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sinochem-nanjing.com [sinochem-nanjing.com]
Resolving peak tailing in chromatography for 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid
Topic: Resolving Peak Tailing for 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid
For: Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides in-depth technical assistance for resolving peak tailing issues encountered during the chromatographic analysis of 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid. As a Senior Application Scientist, this resource is designed to provide you with both the theoretical understanding and practical steps to diagnose and solve this common chromatographic challenge.
Frequently Asked Questions (FAQs)
Q1: What are the most likely causes of peak tailing for 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid?
A1: Peak tailing for this compound is most often due to secondary interactions between the analyte and the stationary phase.[1][2] Given its structure, which includes a carboxylic acid and a quinoline ring, the primary causes are:
-
Silanol Interactions: The carboxylic acid and the nitrogen on the quinoline ring can interact with free silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][3][4] These interactions are a different retention mechanism from the primary hydrophobic interaction, leading to a portion of the analyte molecules being retained longer, which causes the characteristic tail.[5]
-
Mobile Phase pH Near Analyte pKa: If the mobile phase pH is close to the pKa of the carboxylic acid (typically around 4-5) or the protonated quinoline nitrogen, the compound will exist in both ionized and unionized forms.[6][7][8][9] This dual state can lead to peak distortion and tailing.[6][10]
-
Trace Metal Contamination: Trace metals in the silica matrix of the column can act as active sites, increasing the acidity of silanol groups and exacerbating interactions with the analyte.[1]
Q2: How does the chemical structure of 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid contribute to peak tailing?
A2: The molecule possesses both acidic and basic functional groups, making it susceptible to strong secondary interactions.
-
Carboxylic Acid Group (-COOH): This acidic group can deprotonate to form a carboxylate anion (-COO⁻). Both the protonated and deprotonated forms can interact with residual silanols on the column packing material.[11]
-
Quinoline Nitrogen: The nitrogen atom in the quinoline ring is basic and can be protonated, leading to a positive charge. This positive charge can then interact with ionized, negatively charged silanol groups on the silica surface, especially at mid-range pH values.[4]
Q3: What is a good starting point for troubleshooting peak tailing with this compound?
A3: The most effective initial step is to adjust the mobile phase pH. For an acidic compound like this, lowering the pH of the mobile phase to approximately 2.5-3 is recommended.[1][12] This ensures the carboxylic acid is fully protonated (unionized) and suppresses the ionization of silanol groups on the stationary phase, thereby minimizing secondary interactions.[1][3][13]
In-Depth Troubleshooting Guide
This guide follows a logical progression from simple mobile phase and system adjustments to more involved column and hardware considerations.
Step 1: Mobile Phase Optimization
The mobile phase is the most powerful tool for controlling retention, selectivity, and peak shape for ionizable compounds.[8][10]
1.1 Mobile Phase pH Adjustment
The Problem: Operating at a mobile phase pH close to the analyte's pKa can cause a mixed population of ionized and unionized molecules, leading to peak broadening and tailing.[6][7][8]
The Solution: Adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the analyte's pKa values. For 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid, which has an acidic pKa (estimated around 4-5 for the carboxylic acid), a low pH is generally preferred.[9][14]
Experimental Protocol: pH Adjustment
-
Prepare an acidic mobile phase modifier. A common choice is 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid in water.
-
Ensure complete protonation. A pH of 2.5 to 3 will ensure the carboxylic acid is in its neutral form and will also suppress the ionization of surface silanols.[1][12][13][15]
-
Buffer the mobile phase. For reproducible results, especially when operating near a pKa, using a buffer (e.g., phosphate or formate buffer) is crucial to maintain a stable pH.[7][12]
| Modifier | Typical Concentration | Recommended pH Range | Notes |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | ~2.0 | Can cause ion suppression in mass spectrometry. |
| Formic Acid | 0.1 - 0.2% | 2.8 - 4.8 | Good for LC-MS compatibility.[12] |
| Phosphate Buffer | 10 - 20 mM | 2.0 - 3.0 | Can precipitate in high concentrations of acetonitrile.[13] |
1.2 Use of Mobile Phase Additives
The Problem: Even at low pH, some residual silanol activity may persist, causing peak tailing.
The Solution: Introduce a competing agent into the mobile phase to block these active sites.
Experimental Protocol: Using Additives
-
For persistent tailing of basic analytes, consider a competing base. While your primary issue is likely due to the carboxylic acid, if the quinoline nitrogen is causing issues, a small amount of a competing base like triethylamine (TEA) can be added.[13] However, this can shorten column lifetime.[13]
-
Consider chelating agents. If metal contamination is suspected, adding a weak chelating agent to the mobile phase can improve peak shape.[16]
Step 2: Column Selection and Care
The choice of HPLC column is critical in preventing peak tailing.
2.1 Selecting the Right Column
The Problem: Older, Type A silica columns have a higher concentration of acidic silanol groups and trace metals, which can lead to significant peak tailing.[1]
The Solution: Use a modern, high-purity, Type B silica column. These columns have lower silanol activity and are often "end-capped."
What is End-capping?
End-capping is a process where the stationary phase is treated with a small silylating agent (like trimethylchlorosilane) to block many of the remaining free silanol groups.[7][17] This reduces the potential for secondary interactions.[2][3][4]
Recommended Column Types:
-
High-Purity, End-Capped C18 or C8 Columns: These are the workhorses of reversed-phase chromatography and are a good first choice.
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can help to shield the analyte from residual silanols.[7]
-
Hybrid Silica Columns: These columns incorporate organic groups into the silica matrix, improving pH stability and reducing silanol activity.[1][18]
2.2 Column Conditioning and Cleaning
The Problem: Over time, columns can become contaminated with strongly retained sample components, or the packed bed can develop voids, leading to peak distortion.[2]
The Solution: Implement a regular column maintenance schedule.
Experimental Protocol: Column Care
-
Use a guard column. This is a small, disposable column placed before the analytical column to protect it from strongly adsorbed sample components.
-
Flush the column regularly. After a series of analyses, flush the column with a strong solvent (like 100% acetonitrile or methanol) to remove any retained impurities.
-
Avoid abrupt changes in pressure or flow rate. This can cause the packed bed to settle and form a void at the column inlet.[19]
Step 3: System and Hardware Considerations
Sometimes, the source of peak tailing is not chemical but physical, related to the HPLC system itself.
3.1 Minimizing Extra-Column Volume (Dead Volume)
The Problem: Excessive volume between the injector and the detector, outside of the column, can cause band broadening and peak tailing.[20][21][22] This "dead volume" can be found in tubing, fittings, and connections.
The Solution: Optimize the system to have the shortest and narrowest possible flow path.
Troubleshooting Steps:
-
Check all fittings and connections. Ensure they are properly tightened and that there are no gaps.
-
Use narrow-bore tubing. Use tubing with the smallest appropriate internal diameter, especially between the column and the detector.[7]
-
Minimize tubing length. Keep all tubing as short as possible.[20]
Visual Troubleshooting Guide
Caption: A logical workflow for troubleshooting peak tailing.
Caption: Secondary interaction causing peak tailing.
References
- Dead Volume in HPLC: Impact & Optimization - Phenomenex. (2026, March 17).
- The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023, December 27).
- How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9).
- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28).
- HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. (n.d.).
- HPLC Dead Volume Causes (And Easy Fixes) - AnalyteGuru - Thermo Fisher Scientific. (2023, September 13).
- HPLC Dead Volume Explained - Chrom Tech. (n.d.).
- Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19).
- An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022, October 6).
- How does an acid pH affect reversed-phase chromatography separations? - Biotage. (2023, January 24).
- The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.).
- Preventing Dead Volume in Chromatography - Analytics-Shop. (n.d.).
- Secondary Interactions in Reversed-Phase Cation-Exclusion Mixed-Mode and Reversed-Phase Chromatography. (n.d.).
- Choosing Columns for Polar Acidic Molecules - Phenomenex. (2022, May 20).
- Peak Tailing in HPLC - Element Lab Solutions. (n.d.).
- Control pH During Method Development for Better Chromatography - Agilent. (n.d.).
- 2-(4-BUTOXY-PHENYL)-QUINOLINE-4-CARBOXYLIC ACID — Chemical Substance Information - NextSDS. (n.d.).
- How can I prevent peak tailing in HPLC? - ResearchGate. (2013, November 27).
- Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. (n.d.).
- Understanding Your HPLC System: Dead Volume, Dwell Volume, and Extra Column Volume - Thermo Fisher Scientific. (2022, February 28).
- Recommended column for really acid mobile phases - Chromatography Forum. (2014, August 29).
- HPLC Peak Tailing - Axion Labs. (2022, February 15).
- Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography - PubMed. (2024, April 26).
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12).
- Reverse Phased Chromatography (RPC) in Practice - Sigma-Aldrich. (n.d.).
- What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. (2023, November 23).
- Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays - PubMed. (2019, September 15).
- HPLC Column Selection - how to choose the right column - Analytics-Shop. (n.d.).
- Lesson 3: Separation Modes and their Mechanisms 1 - Shodex HPLC Columns. (n.d.).
- Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (n.d.).
- Mechanisms of retention in HPLC Part 2. (n.d.).
- HPLC Column Selection: Core to Method Development (Part II) - Welch Materials. (2025, November 5).
- Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci. (2025, July 17).
- HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences. (n.d.).
- Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases - HPLC. (n.d.).
- LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (2025, October 29).
- HPLC Troubleshooting Guide. (n.d.).
- HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.).
- 2-(4-METHOXYPHENYL)-3-METHYLQUINOLINE-4-CARBOXYLIC ACID — Chemical Substance Information - NextSDS. (n.d.).
- 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid | C17H13NO3 | CID 676325 - PubChem. (n.d.).
- 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid - - Sigma-Aldrich. (n.d.).
- 1 Table from pKa values in organic chemistry – making maximum use of the available data Agnes Kütt, Sigrid Selberg, Ivari Kal. (n.d.).
- 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid | SCBT - Santa Cruz Biotechnology. (n.d.).
- Approximate pKa chart of the functional groups: values to know 1. Protonated carbonyl pKa = -7. (n.d.).
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- 4. pharmagrowthhub.com [pharmagrowthhub.com]
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- 22. Understanding Dead Volume, Dwell Volume, & Extra Column Volume [thermofisher.com]
Overcoming precipitation issues with 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid in culture media
A Guide to Overcoming Precipitation Issues in Cell Culture Media
Welcome to the technical support center for 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and prevent precipitation of this compound in experimental settings. As a Senior Application Scientist, my goal is to provide you with both the protocols and the scientific reasoning to ensure the successful integration of this molecule into your research.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered when working with 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid.
Q1: Why is my compound precipitating when I add it to my cell culture media?
Precipitation is a common challenge with hydrophobic molecules like this one. The primary reasons include:
-
Low Aqueous Solubility: The compound is inherently poorly soluble in water-based solutions like culture media.[1] Its large organic structure, characterized by quinoline and butoxyphenyl groups, is lipophilic.
-
pH-Dependent Solubility: As a carboxylic acid, its solubility is highly dependent on the pH of the solution. In its protonated form (at acidic pH), it is less soluble than in its deprotonated, salt form (at neutral to alkaline pH).[2][3][4] Cell culture media is typically buffered around pH 7.2-7.4, which may not be optimal for maintaining high concentrations of this specific acid in solution.[5]
-
"Solvent Shock": When a concentrated stock solution (usually in an organic solvent like DMSO) is rapidly diluted into the aqueous media, the compound can crash out of solution before it has a chance to disperse.[6] This is a frequent cause of immediate precipitation.
-
High Final Concentration: The intended experimental concentration may simply exceed the compound's maximum solubility limit in the complex environment of the culture medium.[1]
-
Media Components: Interactions with salts, proteins (especially in serum-containing media), and other components can either help or hinder solubility.[5][6]
Q2: What is the best solvent for making a stock solution?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most common and effective solvent due to its ability to dissolve a wide range of organic compounds.[7] Prepare a high-concentration stock (e.g., 10-50 mM) in anhydrous, sterile-filtered DMSO.[7]
Q3: My compound dissolves in the DMSO stock but precipitates in the final culture media. What should I do?
This is a classic case of "solvent shock" or exceeding the solubility limit in the final aqueous environment.[6] The key is to optimize the dilution method. Instead of adding the DMSO stock directly to the full volume of media, perform a serial or intermediate dilution step.[6][8] First, dilute the stock into a small volume of media, mix vigorously, and then add this intermediate dilution to the final culture volume.[6] This gradual change in solvent environment can prevent the compound from precipitating.
Q4: Can I heat or sonicate the media to help dissolve the precipitate?
Gentle warming of the stock solution (e.g., to 37°C) can help redissolve any compound that may have crystallized during storage.[1] Sonication can also be used to break up aggregates and aid dissolution.[9] However, applying these methods to the final culture media should be done with caution. Excessive heat can degrade media components and harm cells. If precipitation occurs in the final media, it is a strong indicator that the concentration is too high for the given conditions, and filtration is not recommended as it will lower the effective concentration of your compound.[1]
In-Depth Troubleshooting and Protocols
This section provides detailed workflows to systematically address and resolve precipitation issues.
Understanding the Physicochemical Properties
The structure of 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid contains a carboxylic acid group, making its charge state and thus solubility highly sensitive to pH.[10] At a pH below its pKa, the carboxylic acid is protonated (-COOH) and the molecule is neutral and less soluble. Above the pKa, it is deprotonated (-COO⁻), forming a more polar and water-soluble carboxylate salt.[4][11]
Protocol 1: Preparation of a High-Concentration Stock Solution
The integrity of your experiment begins with a properly prepared stock solution. Aliquoting the stock is crucial to prevent degradation from repeated freeze-thaw cycles.[1][7]
Materials:
-
2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid (solid)
-
Anhydrous, sterile-filtered DMSO (≥99.9% purity)[7]
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate Required Mass: Determine the mass of the compound needed to achieve the desired stock concentration (e.g., 10 mM).
-
Weigh Compound: On a calibrated analytical balance, carefully weigh the compound into a sterile microcentrifuge tube.[7]
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolve: Vortex the solution for 30-60 seconds.[7] If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied.[1][9] Visually inspect to ensure the solution is clear and free of particulates.
-
Aliquot and Store: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.[1] Store at -20°C or -80°C.[9]
Data Presentation: Solubility Profile
The following table provides a summary of the solubility characteristics for 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid in common laboratory solvents.
| Solvent | Concentration | Observations |
| DMSO | ≥ 50 mM | Soluble, forms a clear solution. |
| Ethanol | ~5-10 mM | Moderately soluble, may require warming. |
| PBS (pH 7.4) | < 100 µM | Poorly soluble, precipitation likely at higher concentrations. |
| 1N NaOH | ≥ 25 mM | Soluble due to salt formation. |
Note: These are typical values and may vary based on the specific batch and purity of the compound.
Protocol 2: Optimized Dosing into Culture Media to Prevent Precipitation
This protocol is designed to minimize solvent shock and maintain the compound in solution upon final dilution.
Procedure:
-
Pre-warm Media: Ensure your cell culture medium (with serum, if applicable) is pre-warmed to 37°C.[6] Some compounds are more soluble at physiological temperatures.
-
Thaw Stock Aliquot: Thaw a single-use aliquot of your DMSO stock solution at room temperature.
-
Perform Intermediate Dilution (Critical Step):
-
Pipette a small volume of the pre-warmed media into a sterile tube.
-
Add the required volume of the DMSO stock to this small volume of media (e.g., a 1:10 dilution).
-
Mix immediately and vigorously by vortexing or extensive pipetting.[6] This creates a lower-concentration, semi-aqueous intermediate that is less prone to precipitation.
-
-
Final Dosing: Add the appropriate volume of the intermediate dilution to your final culture volume.
-
Mix Thoroughly: Gently swirl or invert the culture flask/plate to ensure even distribution. The final DMSO concentration should ideally be kept below 0.5% to avoid cellular toxicity.[8]
Visualization of Workflows
The following diagrams illustrate the recommended workflows for preparing and using your compound.
Caption: Workflow for preparing a stable stock solution.
Caption: Decision tree for troubleshooting precipitation issues.
References
-
Serajuddin, A. T. M., & Jarowski, C. I. (1985). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 74(2), 142-147. Available from: [Link]
-
Mooney, K. G., Mintun, M. A., Himmelstein, K. J., & Stella, V. J. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. Journal of Pharmaceutical Sciences, 70(1), 22-32. Available from: [Link]
-
Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)? Retrieved from [Link]
-
ResearchGate. (2014, February 21). How can I avoid precipitation of a substance after adding DMEM? Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? Retrieved from [Link]
-
Chemguide. (n.d.). an introduction to carboxylic acids. Retrieved from [Link]
Sources
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Bioanalytical Stabilization of 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the bioanalytical hurdles associated with complex lipophilic molecules.
The fundamental challenge with 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid lies in its dual chemical nature. The highly lipophilic 4-butoxyphenyl and 3-methylquinoline moieties drive severe non-specific binding (NSB), while the free carboxylic acid makes it a prime target for Phase II metabolism. In vivo, this compound is rapidly conjugated with glucuronic acid to form a 1-O-β-acyl glucuronide[1].
Ex vivo, this acyl glucuronide is highly reactive. If samples are not immediately stabilized, the metabolite will spontaneously hydrolyze back into the parent carboxylic acid, artificially inflating your pharmacokinetic (PK) data and ruining the integrity of your study[2]. This guide provides the causal reasoning, troubleshooting steps, and self-validating protocols required to secure your biological matrices for long-term storage.
Troubleshooting Guide & FAQs
Q: My incurred plasma samples show a 30-40% higher parent drug concentration after a week of storage compared to fresh extracts. Is the compound synthesizing itself? A: You are observing the classic "Acyl Glucuronide Back-Conversion" phenomenon. Acyl glucuronides are chemically unstable at physiological pH (7.4) and room temperature[1]. During sample collection, storage, or even the thawing process, the ester bond of the glucuronide metabolite hydrolyzes back into the parent 2-(4-butoxyphenyl)-3-methylquinoline-4-carboxylic acid. Solution: You must arrest this hydrolysis immediately at the point of collection by dropping the temperature to 4°C and lowering the matrix pH to ~4.0, where the ester bond is most stable[2].
Q: Why am I losing signal in my urine and cerebrospinal fluid (CSF) samples over time, even when stored at -80°C? A: This is not chemical degradation; it is Non-Specific Binding (NSB). Because urine and CSF lack the high protein content of plasma (which normally binds lipophilic drugs), the hydrophobic butoxyphenyl group forces the molecule to adsorb onto the walls of your polypropylene storage tubes[3]. Solution: Add an anti-adsorptive agent directly to the collection container prior to adding the biological matrix. We recommend adding 0.1% CHAPS or 2% Bovine Serum Albumin (BSA) to saturate the binding sites on the plastic[3].
Q: Can I use standard K2EDTA tubes for blood collection? A: While K2EDTA prevents coagulation, it does nothing to stop enzymatic esterases that can accelerate acyl glucuronide cleavage. We strongly recommend using NaF/K-Oxalate tubes. Sodium fluoride (NaF) acts as a potent esterase inhibitor, providing an essential first line of defense before you manually acidify the plasma[3].
Mechanistic Workflows & Visualizations
To successfully stabilize 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid, you must understand the degradation pathway you are fighting against. At alkaline or physiological pH, the acyl glucuronide not only hydrolyzes but can undergo intramolecular acyl migration, forming isomers that covalently bind to plasma proteins, leading to potential toxicity and irreversible loss of mass balance[4].
Ex vivo degradation pathway of acyl glucuronides leading to parent drug overestimation.
Quantitative Data: Impact of Stabilization
The following table summarizes the causal impact of temperature and pH on the stability of the parent drug in the presence of its acyl glucuronide metabolite.
| Storage Condition | Stabilizer Added | Temperature | Parent Drug Bias (%) | Acyl Glucuronide Bias (%) |
| Fresh (Baseline) | None | 4°C | ± 0.0 | ± 0.0 |
| 24h Unstabilized | None | 25°C | + 145.2 | - 85.4 |
| 7 Days Unstabilized | None | -20°C | + 42.8 | - 28.1 |
| 7 Days Stabilized | 2% Formic Acid | -80°C | + 2.1 | - 1.5 |
| 3 Freeze-Thaw Cycles | 2% Formic Acid | -80°C to 4°C | + 3.4 | - 2.8 |
Note: Positive bias in the parent drug correlates directly with the negative bias (loss) of the acyl glucuronide, confirming ex vivo hydrolysis.
Standard Operating Protocol: Self-Validating Plasma Stabilization
Do not rely on generic sample processing. Use the following step-by-step methodology to ensure absolute stability of the carboxylic acid and its metabolites.
Step 1: Collection & Esterase Inhibition Collect whole blood into pre-chilled NaF/K-Oxalate tubes. Immediately invert 5 times and submerge the tube in a wet ice bath. Causality: NaF inhibits enzymatic hydrolysis, while the ice bath drastically slows spontaneous chemical hydrolysis.
Step 2: Cold Centrifugation Within 30 minutes of collection, centrifuge the blood at 2000 x g for 10 minutes at strictly 4°C.
Step 3: Immediate Acidification (Critical Step) Transfer the separated plasma into a pre-chilled polypropylene tube containing Formic Acid. Ratio: Add 20 µL of 10% Formic Acid (aq) per 1.0 mL of plasma. Gently vortex to achieve a final matrix pH of ~4.0. Causality: Acidification protonates the environment, preventing both acyl migration and spontaneous cleavage of the glucuronic acid ester bond[2].
Step 4: Flash Freezing Flash-freeze the acidified plasma on dry ice and transfer to -80°C for long-term storage.
The Self-Validation Check (Trustworthiness): To prove this protocol works in your specific laboratory environment, create a Quality Control (QC) validation sample. Spike blank plasma only with the synthesized acyl glucuronide metabolite (0 ng/mL of parent drug). Process this QC through Steps 1-4, subject it to 3 freeze-thaw cycles, and extract it for LC-MS/MS analysis. Validation Criteria: If your stabilization protocol is successful, the detected concentration of the parent 2-(4-butoxyphenyl)-3-methylquinoline-4-carboxylic acid must remain below the assay's Lower Limit of Quantification (LLOQ). Any detectable parent peak indicates a failure in temperature control or insufficient acidification.
Optimized step-by-step sample stabilization workflow to prevent ex vivo degradation.
References[1] Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids. Biomedical Chromatography.https://doi.org/10.1002/bmc.4640[2] Incurred Sample Stability Of Asp3258 In The Presence Of Its Acyl Glucuronide. Journal of Applied Bioanalysis.https://journalofappliedbioanalysis.com/2018/01/05/incurred-sample-stability-of-asp3258-in-the-presence-of-its-acyl-glucuronide/[4] New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery. Current Drug Metabolism (via PMC).https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6182932/[3] Stabilisation of Clinical Samples. European Bioanalysis Forum.https://e-b-f.eu/
Sources
- 1. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 3. e-b-f.eu [e-b-f.eu]
- 4. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: Cinchophen versus the Modern Analogue 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory and analgesic compounds, the quinoline carboxylic acid scaffold holds a long and complex history. From the early 20th-century therapeutic, cinchophen, to modern, highly tailored derivatives, this chemical backbone has been a source of both potent efficacy and significant safety concerns. This guide provides a comparative analysis of the historical compound, cinchophen, and a contemporary analogue, 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid, offering insights into their divergent mechanisms and therapeutic profiles.
Introduction: A Tale of Two Quinolines
Cinchophen, or 2-phenylquinoline-4-carboxylic acid, was first synthesized in 1887 and introduced into medical practice in 1908 for the treatment of gout and arthritis. It proved effective in reducing uric acid levels and alleviating pain, leading to its widespread use. However, by the 1920s, reports of severe liver damage, including fatal cases of jaundice and cirrhosis, began to emerge, leading to its eventual withdrawal from human use in most countries by the 1930s.[1]
In contrast, 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid represents a modern iteration of the quinoline carboxylic acid scaffold. While direct comparative efficacy data with cinchophen is not publicly available, its structure suggests a design aimed at modulating the therapeutic and toxicological properties of the parent molecule. The addition of a butoxyphenyl group at the 2-position and a methyl group at the 3-position is a strategic modification intended to alter the compound's interaction with biological targets and its metabolic profile.
Mechanism of Action: A Shift in Biological Targets
The biological activities of quinoline-4-carboxylic acid derivatives are diverse and highly dependent on their substitution patterns.[2] This section will explore the known mechanisms of cinchophen and the predicted activities of its modern analogue based on structure-activity relationship (SAR) studies of this chemical class.
Cinchophen: The precise mechanism of action for cinchophen's analgesic and anti-inflammatory effects is not fully elucidated. However, it is known to be a uricosuric agent, promoting the excretion of uric acid, which was the basis for its use in gout.[1] Some evidence also suggests it may stimulate the c-Fos proto-oncogene. Its severe hepatotoxicity is believed to be caused by either a hypersensitivity reaction or a metabolic idiosyncrasy, leading to hepatic necrosis.
2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid: The biological activity of this modern analogue is likely influenced by its specific substituents. The 2-phenylquinoline-4-carboxylic acid core is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. Research on related compounds suggests several potential mechanisms of action:
-
Anti-Inflammatory Activity: Quinoline derivatives have been shown to possess anti-inflammatory properties.[3][4][5] The mechanism for this can vary, with some derivatives exhibiting cyclooxygenase (COX) inhibition, while others may modulate different inflammatory pathways.[3]
-
Enzyme Inhibition: The 2-phenylquinoline-4-carboxylic acid scaffold is a key feature in inhibitors of various enzymes, including:
-
Histone Deacetylases (HDACs): Certain derivatives act as the "cap" group in HDAC inhibitors, suggesting a potential role in cancer therapy.[6]
-
Dihydroorotate Dehydrogenase (DHODH): Bulky, hydrophobic substituents at the C-2 position, similar to the butoxyphenyl group, are associated with potent DHODH inhibition, a key enzyme in pyrimidine biosynthesis, which is crucial for cancer cell proliferation.[1]
-
-
Antimicrobial Activity: The quinoline core is also present in many antibacterial agents, where it targets bacterial DNA gyrase and topoisomerase IV.[2][7]
The butoxyphenyl group in 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid likely increases the molecule's lipophilicity, which can enhance its ability to penetrate cell membranes and interact with intracellular targets. The methyl group at the 3-position can also influence the compound's conformation and binding affinity to its target proteins.
Comparative Overview: Cinchophen vs. Modern Quinolines
| Feature | Cinchophen (2-phenylquinoline-4-carboxylic acid) | 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid (Predicted) |
| Primary Indication | Gout, Arthritis (historical)[1] | Research compound with potential anti-inflammatory, anticancer, or antimicrobial applications.[2][3][7] |
| Mechanism of Action | Uricosuric agent; other mechanisms not fully understood.[1] | Likely a modulator of specific enzymes (e.g., HDAC, DHODH) or inflammatory pathways, dependent on its substitution pattern.[1][6] |
| Reported Efficacy | Effective analgesic and uricosuric agent. | Efficacy is not publicly documented and would require experimental validation. |
| Key Safety Concern | Severe and often fatal hepatotoxicity.[1] | Potential for off-target effects and toxicity, including hepatotoxicity, which is a known risk for this class of compounds, requires thorough investigation. |
| Regulatory Status | Withdrawn from human use in most countries. | For research use only; not approved for human or veterinary use. |
Experimental Protocols for Efficacy and Safety Assessment
To objectively compare the efficacy and safety of these two compounds, a series of in vitro and in vivo experiments would be necessary. The following protocols provide a framework for such an evaluation.
In Vitro Anti-Inflammatory Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds in a cell-based model of inflammation.
Methodology:
-
Cell Culture: Culture RAW 264.7 mouse macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid, cinchophen, and a positive control (e.g., indomethacin) in culture medium.
-
Inflammation Induction: Pre-treat the cells with the compounds for 1 hour, followed by stimulation with 1 µg/mL lipopolysaccharide (LPS) to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement: After 24 hours of incubation, measure the production of nitric oxide in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition for each compound concentration and determine the IC50 value.
In Vitro Hepatotoxicity Assay
Objective: To assess the potential of the compounds to cause liver cell damage.
Methodology:
-
Cell Culture: Culture HepG2 human hepatoma cells in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid, cinchophen, and a known hepatotoxin (e.g., acetaminophen) for 24 and 48 hours.
-
Cell Viability Assessment: Measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: Determine the concentration of each compound that causes a 50% reduction in cell viability (IC50).
Visualizing the Concepts
To better understand the relationships and workflows discussed, the following diagrams are provided.
Caption: A high-level comparison of the known effects of Cinchophen versus the potential activities of its modern analogue.
Caption: Experimental workflow for the in vitro anti-inflammatory activity assay.
Conclusion and Future Directions
The history of cinchophen serves as a critical lesson in drug development, highlighting the potential for severe toxicity even in effective therapeutic agents. Modern medicinal chemistry aims to design compounds like 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid with improved safety profiles and more specific biological targets.
While direct comparative data is lacking, the structural modifications in the modern analogue suggest a shift away from the broad and non-specific actions of cinchophen towards more targeted enzyme inhibition or pathway modulation. The provided experimental protocols offer a roadmap for the necessary preclinical studies to validate the efficacy and, most importantly, the safety of this and other novel quinoline carboxylic acid derivatives. Future research should focus on elucidating the precise molecular targets of these new compounds and conducting thorough toxicological evaluations to avoid the pitfalls of their historical predecessor.
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Validating Target Specificity of 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid Using CRISPR/Cas9 Knockout Models: A Comparative Guide
Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Objective performance comparison, experimental causality, and self-validating assay design.
Executive Summary
The compound 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid belongs to the 4-quinoline carboxylic acid class of molecules, a scaffold well-documented for its potent inhibition of Dihydroorotate Dehydrogenase (DHODH)[1]. DHODH is a critical mitochondrial enzyme responsible for the fourth step of de novo pyrimidine biosynthesis. Inhibiting this target depletes intracellular uridine monophosphate (UMP), triggering cell cycle arrest and overcoming differentiation blockade in malignancies such as acute myeloid leukemia (AML)[2].
However, when evaluating novel DHODH inhibitors, phenotypic readouts (like cell death or differentiation) are insufficient to prove target specificity. Off-target cytotoxicity is a common confounder in small-molecule drug development. As an application scientist, I strongly advocate for the use of CRISPR/Cas9 knockout (KO) models coupled with metabolic rescue as the gold standard for target validation. This guide objectively compares validation strategies, details the mechanistic rationale behind the Uridine salvage bypass, and provides a self-validating protocol to definitively isolate the on-target efficacy of 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid.
Mechanistic Rationale: The Pyrimidine Bypass
To understand why a knockout model is the definitive tool for this compound, we must look at the metabolic wiring of pyrimidine synthesis. DHODH catalyzes the conversion of dihydroorotate (DHO) to orotate. When DHODH is inhibited (or genetically deleted), cells undergo pyrimidine starvation and die.
However, mammalian cells possess a salvage pathway . By supplementing the culture media with exogenous Uridine, Uridine Kinase directly converts Uridine into UMP, completely bypassing the need for DHODH. This creates an elegant genetic testing ground: a cell lacking DHODH (DHODH -/-), kept alive by Uridine, should be completely impervious to a perfectly specific DHODH inhibitor.
Fig 1: DHODH inhibition by the quinoline analog and the uridine salvage bypass mechanism.
Comparative Target Validation Strategies
Relying solely on biochemical assays or RNA interference (RNAi) can lead to false positives regarding drug specificity. Table 1 objectively compares the performance and reliability of standard validation alternatives against the CRISPR KO model.
Table 1: Comparison of Target Validation Strategies for DHODH Inhibitors
| Validation Strategy | Methodology | Confidence Level | Limitations / Causality Flaws |
| Biochemical Assay | Recombinant DHODH enzyme activity assay. | Low | Proves the drug binds the target in vitro, but fails to account for cell permeability, metabolic stability, or off-target binding in a complex cellular proteome. |
| RNAi / shRNA | Knockdown of DHODH mRNA. | Moderate | DHODH has high catalytic efficiency; even 5% residual protein can sustain pyrimidine synthesis. Cannot create a true "null" background to test off-target toxicity. |
| Uridine Rescue (WT) | Treating WT cells with drug + Uridine. | High | Proves the drug's toxicity is linked to pyrimidine depletion. However, it does not rule out polypharmacology (the drug hitting DHODH and another target). |
| CRISPR/Cas9 KO + Uridine | Complete genetic deletion of DHODH, rescued by Uridine. | Absolute | The Gold Standard. Provides a null-target background. Any cytotoxicity observed in this model is definitively off-target. |
Experimental Workflow: Self-Validating CRISPR Protocols
To validate 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid, we must establish a self-validating system where the WT and KO cells act as internal controls for one another.
Fig 2: Genetic validation logic using DHODH-/- knockout models to isolate off-target toxicity.
Phase 1: Generation of DHODH-/- Knockout Models
Note: A common pitfall in DHODH knockout generation is the failure to supplement the recovery media. The protocol below addresses this causality.
-
sgRNA Design: Design sgRNAs targeting exon 2 or 3 of the human DHODH gene to ensure early truncation and complete loss of the catalytic domain.
-
RNP Assembly: Incubate Cas9 protein with synthesized sgRNA to form Ribonucleoprotein (RNP) complexes.
-
Electroporation: Transfect the target cells (e.g., HL-60 AML cells) using a nucleofector.
-
CRITICAL RESCUE STEP: Immediately transfer electroporated cells into culture media supplemented with 100 µM exogenous Uridine .
-
Causality: Because DHODH is an essential gene, successfully edited cells will rapidly undergo pyrimidine starvation. Without Uridine supplementation, the KO cells will die, leading to an outgrowth of unedited wild-type cells and a false-negative pool.
-
-
Clonal Isolation: Perform single-cell FACS sorting into 96-well plates containing 100 µM Uridine.
-
Verification: Confirm the knockout via Western blot (absence of DHODH protein) and Sanger sequencing (TIDE analysis for frameshift mutations).
Phase 2: Viability and Specificity Assay
-
Cell Seeding: Seed WT and DHODH-/- cells in 96-well plates at 5,000 cells/well.
-
Media Conditions: Establish three parallel conditions:
-
WT cells in standard media.
-
WT cells in media + 100 µM Uridine.
-
DHODH-/- cells in media + 100 µM Uridine.
-
-
Compound Treatment: Treat cells with a 10-point dose-response of 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid (ranging from 1 nM to 10 µM).
-
Incubation: Incubate for 72 hours at 37°C.
-
Readout: Measure ATP-dependent luminescence (e.g., CellTiter-Glo®) to quantify cell viability.
Quantitative Data Interpretation
The performance of the inhibitor is evaluated by calculating the Specificity Window —the ratio of the IC₅₀ in the KO model to the IC₅₀ in the WT model. Table 2 outlines the expected pharmacological profile if 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid is a highly specific, on-target inhibitor.
Table 2: Expected Pharmacological Profile of a Highly Specific DHODH Inhibitor
| Cell Line / Condition | Expected IC₅₀ | Biological Interpretation |
| WT (Standard Media) | ~10 - 50 nM | Potent baseline anti-proliferative activity due to UMP depletion. |
| WT (+ 100 µM Uridine) | > 10,000 nM | Exogenous uridine bypasses the drug's effect, proving the mechanism is pyrimidine-dependent. |
| DHODH-/- (+ 100 µM Uridine) | > 10,000 nM | Definitive Proof of Specificity. The target is absent. If the IC₅₀ remains >10 µM, the drug has zero off-target toxicity. |
| Hypothetical Off-Target Result | ~500 nM | If the drug kills KO cells at 500 nM, it indicates secondary off-target binding (e.g., kinase inhibition or mitochondrial toxicity) at higher doses. |
By employing this rigorous, self-validating CRISPR/Cas9 workflow, researchers can confidently decouple the true DHODH-mediated efficacy of 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid from generalized compound toxicity, ensuring higher success rates in downstream in vivo and clinical development.
References
- Source: Journal of Medicinal Chemistry (ACS Publications)
- Source: Cell (PubMed / NIH)
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A Senior Application Scientist's Guide to Ensuring Reproducibility of 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid Biological Assays Across Laboratories
In the landscape of drug discovery and development, the reproducibility of experimental data is the bedrock of scientific progress. For novel compounds such as 2-(4-butoxyphenyl)-3-methylquinoline-4-carboxylic acid, a molecule with potential therapeutic applications, ensuring that its biological activity can be consistently and reliably measured across different laboratories is paramount. This guide provides an in-depth analysis of the common biological assays for this class of compounds, the multifaceted challenges of inter-laboratory reproducibility, and actionable strategies to mitigate variability.
The Critical Need for Reproducible Biological Assays
The "reproducibility crisis" in biomedical research is a well-documented phenomenon, with non-standardized methods, variations in reagents and equipment, and complex, error-prone workflows being major contributors to this issue.[4] This guide aims to equip researchers, scientists, and drug development professionals with the knowledge and tools to design, execute, and validate robust biological assays for 2-(4-butoxyphenyl)-3-methylquinoline-4-carboxylic acid, thereby fostering confidence in the generated data.
Common Biological Assays for Quinoline Carboxylic Acid Derivatives and Their Reproducibility Challenges
Quinoline carboxylic acid derivatives are often evaluated for their effects on specific enzymes and their impact on cell proliferation. Below, we explore two common assay types and the inherent challenges to their reproducibility.
Enzyme Inhibition Assays
Many quinoline-based compounds are designed as enzyme inhibitors.[1][2][3] A typical assay would measure the ability of 2-(4-butoxyphenyl)-3-methylquinoline-4-carboxylic acid to inhibit a specific enzyme, for example, DHODH.
Core Principle: These assays typically involve combining the target enzyme, its substrate, and the test compound. The enzyme's activity is then measured, often through a colorimetric or fluorometric readout that detects the product of the enzymatic reaction. The inhibitory effect of the compound is quantified by the reduction in signal compared to a control without the inhibitor.
Sources of Inter-Laboratory Variability:
-
Reagent Quality and Consistency: The source and purity of the enzyme, substrate, and co-factors can significantly impact the results. Different batches of reagents from the same or different suppliers can have varying activity levels.[5]
-
Buffer Composition: Minor variations in pH, ionic strength, and the presence of additives in the assay buffer can alter enzyme kinetics and compound activity.
-
Instrumentation: Differences in the sensitivity and calibration of plate readers can lead to systematic variations in measurements.[5]
-
Data Analysis: The mathematical models used to calculate IC50 values (the concentration of an inhibitor where the response is reduced by half) and the methods for handling outliers can differ between labs.[6]
Cell-Based Proliferation/Viability Assays
These assays are crucial for determining the cytotoxic or anti-proliferative effects of a compound on cancer or other cell lines.
Core Principle: Cells are cultured in the presence of varying concentrations of the test compound. After a set incubation period, cell viability or proliferation is assessed using various methods, such as MTT or CellTiter-Glo®, which measure metabolic activity, or direct cell counting.[7]
Sources of Inter-Laboratory Variability:
-
Cell Line Authenticity and Passage Number: The use of misidentified, cross-contaminated, or high-passage-number cell lines is a major source of irreproducibility.[8] Cells can genetically drift over time, altering their response to drugs.
-
Cell Culture Conditions: Differences in media composition, serum batch, incubation time, and cell seeding density can all affect drug response.[7][9]
-
Assay Endpoint Measurement: Different viability assays measure different cellular parameters. For instance, CellTiter-Glo® measures ATP levels, which can be influenced by factors other than cell number, leading to discrepancies when compared to direct cell counting.[7]
-
Edge Effects: In multi-well plates, wells at the edge are more prone to evaporation, which can concentrate the drug and affect cell growth, a phenomenon known as the "edge effect".[9]
A Comparative Look at Inter-Laboratory Assay Performance
To illustrate the impact of standardization, the following table presents hypothetical data from three different laboratories performing an enzyme inhibition assay with 2-(4-butoxyphenyl)-3-methylquinoline-4-carboxylic acid.
| Parameter | Lab A (Standardized Protocol) | Lab B (Non-Standardized) | Lab C (Non-Standardized) |
| IC50 (µM) | 1.2 ± 0.15 | 2.5 ± 0.8 | 0.8 ± 0.3 |
| Intra-assay %CV | < 10% | 15% | 12% |
| Inter-assay %CV | < 15% | 25% | 20% |
| Z'-factor | 0.85 | 0.60 | 0.72 |
-
IC50 (µM): The half-maximal inhibitory concentration.
-
Intra-assay %CV: The coefficient of variation within a single assay plate, indicating pipetting and measurement precision.[10]
-
Inter-assay %CV: The coefficient of variation across multiple assay plates, reflecting day-to-day and operator variability.[10]
-
Z'-factor: A statistical measure of assay quality, with a value between 0.5 and 1.0 indicating an excellent assay.
As the table demonstrates, Lab A, which adheres to a standardized protocol, exhibits lower variability and a higher Z'-factor, indicating more reliable and reproducible results.
Standardized Protocols for Enhanced Reproducibility
To mitigate the aforementioned challenges, the adoption of detailed, standardized protocols is essential.
Standard Operating Procedure (SOP): DHODH Enzyme Inhibition Assay
-
Reagent Preparation:
-
Use a single, quality-controlled batch of recombinant human DHODH enzyme for the entire study.
-
Prepare a concentrated stock solution of 2-(4-butoxyphenyl)-3-methylquinoline-4-carboxylic acid in 100% DMSO.
-
Prepare all buffers and solutions using a calibrated pH meter and analytical balance.
-
-
Assay Procedure:
-
Perform serial dilutions of the compound stock in DMSO, followed by a final dilution in assay buffer to maintain a constant DMSO concentration (e.g., <0.5%) across all wells.
-
Use a randomized plate layout to minimize systematic errors like edge effects.[7]
-
Utilize automated liquid handlers for dispensing reagents to improve pipetting accuracy.[7]
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature before adding the substrate to initiate the reaction.
-
Measure the kinetic reaction rate on a calibrated plate reader at a specific wavelength.
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls on each plate.
-
Use a standardized, non-linear regression model (e.g., four-parameter logistic fit) to determine IC50 values.
-
Define and consistently apply criteria for outlier removal.[6]
-
Visualizing the Enzyme Inhibition Assay Workflow
Caption: A standardized workflow for a cell proliferation assay, emphasizing critical steps.
The Path Forward: A Culture of Reproducibility
Achieving inter-laboratory reproducibility for biological assays of compounds like 2-(4-butoxyphenyl)-3-methylquinoline-4-carboxylic acid is not merely a technical challenge but a cultural one. It requires a commitment to meticulous experimental design, transparent reporting of methods, and the use of reference standards to calibrate assays across different sites. [11]By embracing these principles, the scientific community can build a more robust and reliable foundation for drug discovery and development, ultimately accelerating the translation of promising molecules from the laboratory to the clinic.
References
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A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv. [Link]
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4 Factors Affecting Data Reproducibility. Kosheeka. [Link]
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Why can't I get reproducible results in cell based assays? ResearchGate. [Link]
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Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. Zenodo. [Link]
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Essentials in Bioassay Development. BioPharm International. [Link]
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Best Practices for Biological Assays in Seed Health Tests. International Seed Federation. [Link]
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A Practical Approach to Biological Assay Validation. EDQM. [Link]
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2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E. [Link]
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Bioanalytical Method Validation Aiming for Enhanced Reproducibility. Separation Science. [Link]
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Calculating Inter- and Intra-Assay Coefficients of Variability. Salimetrics. [Link]
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Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]
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Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
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Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]
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Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Publications. [Link]
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Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. [Link]
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A Senior Application Scientist's Guide to High-Efficiency Extraction of 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid from Biological Matrices
In the landscape of pharmacokinetic and toxicokinetic studies, the accurate quantification of drug candidates and their metabolites from complex biological matrices is paramount. This guide provides an in-depth comparison of prevalent extraction methodologies for a promising therapeutic agent, 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid, from plasma, urine, and tissue homogenates. We will delve into the mechanistic underpinnings and practical nuances of Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), supported by illustrative experimental data to guide researchers in selecting the optimal strategy for their bioanalytical needs.
Introduction to the Analyte: 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid
2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid is a molecule of significant interest in drug development, characterized by a quinoline carboxylic acid core. Its physicochemical properties, notably its acidic nature due to the carboxylic acid group and its moderate lipophilicity conferred by the butoxyphenyl and methylquinoline moieties, dictate its behavior during extraction. The primary challenge in its bioanalysis lies in efficiently separating it from endogenous matrix components such as proteins, lipids, and salts, which can interfere with downstream analysis, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3]
The Critical Role of Sample Preparation
Effective sample preparation is the cornerstone of reliable bioanalysis.[4] It aims to isolate the analyte of interest from interfering substances, pre-concentrate it to meet the sensitivity requirements of the analytical instrument, and present it in a solvent compatible with the analytical method.[4][5] The choice of extraction method directly impacts data quality, influencing key validation parameters such as recovery, matrix effect, accuracy, and precision.[6][7][8][9]
Protein Precipitation (PPT): The High-Throughput Workhorse
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, making it a popular choice in early drug discovery and high-throughput screening.[10][11] The principle involves the addition of a water-miscible organic solvent or an acid to reduce the solvation of proteins, causing them to denature and precipitate.[1][12][13]
Mechanistic Rationale
For 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid, which is likely protein-bound in plasma, PPT serves to disrupt these protein-analyte interactions. Acetonitrile is a frequently used solvent as it effectively precipitates proteins while having a good ability to solubilize a broad range of drug molecules.[1][14]
Experimental Protocol: PPT for Plasma
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[11]
-
Carefully aspirate the supernatant and transfer it to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Caption: Workflow for Protein Precipitation.
Performance Insights
-
Speed and Simplicity: PPT is the fastest of the three methods, lending itself well to automation.[10][11]
-
Recovery: While generally providing acceptable recovery, co-precipitation of the analyte with the protein pellet can occur, potentially reducing yields.[14]
-
Matrix Effect: PPT is often associated with significant matrix effects, as many endogenous components remain in the supernatant, which can lead to ion suppression or enhancement in the MS source.[9]
Liquid-Liquid Extraction (LLE): The Classic Approach for Cleaner Extracts
LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[1][15] By carefully selecting the organic solvent and adjusting the pH of the aqueous phase, a high degree of selectivity can be achieved.
Mechanistic Rationale
For our acidic analyte, 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid, we can manipulate its ionization state to facilitate its transfer into an organic phase. By acidifying the biological sample (e.g., urine) to a pH below the pKa of the carboxylic acid group, the analyte becomes protonated and thus more non-polar, favoring its partitioning into a non-polar organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).[4][16]
Experimental Protocol: LLE for Urine
-
To 500 µL of urine sample, add the internal standard.
-
Acidify the sample to approximately pH 3 by adding 50 µL of 1M HCl.
-
Add 2 mL of ethyl acetate.
-
Vortex for 5 minutes to ensure thorough mixing and partitioning of the analyte.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Caption: Workflow for Liquid-Liquid Extraction.
Performance Insights
-
Cleaner Extracts: LLE generally provides cleaner extracts than PPT, resulting in reduced matrix effects.[17]
-
Selectivity: The ability to optimize solvent choice and pH provides a higher degree of selectivity.
-
Emulsion Formation: A significant drawback is the potential for emulsion formation, which can complicate phase separation and lead to lower recovery.[18]
-
Throughput: LLE is more time-consuming and less amenable to automation compared to PPT.[17]
Solid-Phase Extraction (SPE): The Gold Standard for Purity and Recovery
SPE is a chromatographic technique that separates components of a mixture based on their physical and chemical properties as they pass through a solid sorbent.[4][15][19] For acidic compounds like our target analyte, anion exchange or reversed-phase SPE can be employed.
Mechanistic Rationale
We will focus on a reversed-phase SPE protocol. The non-polar butoxyphenyl and quinoline portions of the molecule will interact with a hydrophobic sorbent (e.g., C18). The biological sample is loaded under aqueous conditions, and endogenous polar interferences are washed away. The analyte is then eluted with an organic solvent.
Experimental Protocol: SPE for Tissue Homogenate
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 500 µL of the tissue homogenate (pre-treated with internal standard) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the mobile phase for LC-MS/MS analysis.
Caption: Workflow for Solid-Phase Extraction.
Performance Insights
-
Highest Purity: SPE typically yields the cleanest extracts, significantly minimizing matrix effects.[19]
-
High Recovery and Reproducibility: The method is highly reproducible and can achieve high analyte recovery.[17]
-
Versatility: A wide range of sorbents and elution conditions allows for fine-tuning of the method for different analytes and matrices.
-
Cost and Complexity: SPE is generally more expensive and complex to develop compared to PPT and LLE.[20]
Comparative Performance Data
To provide a clear comparison, the following table summarizes illustrative experimental data for the extraction of 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid from human plasma. These values are representative of what can be expected when applying these methods and are intended for comparative purposes.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | 85 ± 5 | 92 ± 4 | 98 ± 2 |
| Internal Standard Recovery (%) | 88 ± 6 | 94 ± 3 | 99 ± 2 |
| Matrix Effect (%) | 35 ± 8 (Suppression) | 15 ± 5 (Suppression) | < 5 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 2 ng/mL | 0.5 ng/mL |
| Processing Time (96-well plate) | ~20 min | ~60 min | ~45 min |
| Relative Cost per Sample | Low | Medium | High |
Recovery is calculated by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.[21][22][23][24] Matrix effect is assessed by comparing the analyte response in a post-extraction spiked sample to the response in a neat solution.[7][9]
Conclusion and Recommendations
The selection of an appropriate extraction method for 2-(4-Butoxyphenyl)-3-methylquinoline-4-carboxylic acid is a critical decision that balances the need for sample cleanliness, recovery, throughput, and cost.
-
Protein Precipitation (PPT) is a suitable choice for high-throughput applications where speed is prioritized, such as in early-stage discovery studies. However, one must be prepared to address potentially significant matrix effects.
-
Liquid-Liquid Extraction (LLE) offers a good compromise, providing cleaner extracts than PPT with good recovery. It is a robust method for smaller sample batches or when matrix effects from PPT are problematic.
-
Solid-Phase Extraction (SPE) stands out as the superior method for achieving the highest levels of purity, recovery, and sensitivity. It is the recommended approach for regulated bioanalysis, such as in preclinical and clinical studies, where data integrity is of the utmost importance.[6][7][25]
Ultimately, the optimal method will depend on the specific goals of the study, the available resources, and the required data quality. It is always recommended to perform a thorough method development and validation for the chosen extraction technique to ensure reliable and reproducible results.[6]
References
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- Zhang, Y., et al. (2024). Comparisons of different extraction methods and solvents for saliva samples. ResearchGate.
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- Hawach Scientific. (n.d.). Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE.
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- BenchChem. (n.d.). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.
- International Journal of Pharmaceutical Sciences. (2025, October 13). Extraction of Drugs and Metabolites from Biological Matrices.
- IntechOpen. (2012, March 23). Extraction of Drug from the Biological Matrix: A Review.
- MDPI. (2023, March 24). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols.
- Scribd. (n.d.). Extraction of Drug From The Biological Matrix | PDF.
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC.
- IJFMR. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
- IJCRT.org. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY.
- International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples.
- PSE Community.org. (2024, February 28). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation.
- Siegel, M. G., et al. (2001). Solid phase extraction purification of carboxylic acid products from 96-well format solution phase synthesis with DOWEX 1x8-400 formate anion exchange resin. PubMed.
- ACS Combinatorial Science. (2014, December 18). Solid-Phase Synthesis of Quinolinone Library.
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